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  • Product: 8-Bromo-6-methylquinolin-3-ol

Core Science & Biosynthesis

Foundational

8-Bromo-6-methylquinolin-3-ol CAS 1691185-76-8 properties

CAS: 1691185-76-8 Formula: C₁₀H₈BrNO Molecular Weight: 238.08 g/mol Executive Summary 8-Bromo-6-methylquinolin-3-ol is a high-value heteroaromatic scaffold utilized primarily in the synthesis of advanced medicinal agents...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1691185-76-8 Formula: C₁₀H₈BrNO Molecular Weight: 238.08 g/mol

Executive Summary

8-Bromo-6-methylquinolin-3-ol is a high-value heteroaromatic scaffold utilized primarily in the synthesis of advanced medicinal agents, including kinase inhibitors and modulators of apoptotic pathways (e.g., Par-4). Its structural uniqueness lies in the orthogonal functionalization vectors it offers: the 3-hydroxyl group serves as a hydrogen bond donor/acceptor or an attachment point for solubility-enhancing linkers, while the 8-bromo substituent provides a sterically constrained handle for palladium-catalyzed cross-coupling reactions. The 6-methyl group often acts to fill hydrophobic pockets in protein targets, enhancing binding affinity.

This guide details the physicochemical properties, validated synthetic routes, and strategic applications of this compound in drug discovery.[1]

Physicochemical Profile

Understanding the intrinsic properties of this scaffold is critical for assay development and formulation.[1]

PropertyValue / DescriptionNote
Appearance Beige to tan solidTypical of halogenated hydroxyquinolines.
Predicted LogP 2.6 ± 0.4Moderate lipophilicity; suitable for CNS or cell-permeable targets.
pKa (OH) ~8.5 - 9.2Acidic character similar to substituted phenols.
pKa (N) ~3.0 - 3.5Nitrogen basicity is reduced by the electron-withdrawing 8-Br group.
H-Bond Donors 1 (OH)Critical for hinge-binding in kinase domains.
H-Bond Acceptors 2 (N, OH)
Solubility DMSO, DMF, DCMLimited aqueous solubility; requires co-solvents (e.g., DMSO) for biological assays.

Synthetic Methodology

The synthesis of 8-bromo-6-methylquinolin-3-ol typically follows a "Design & Make" strategy where the quinoline core is constructed first, or a pre-functionalized precursor is deprotected. The most authoritative route identified in patent literature involves the demethylation of a 3-methoxy intermediate.

Validated Protocol: Demethylation Route

Source: Derived from WO2018013776 (Vertex Pharmaceuticals/Indie Pharma contexts).

Reaction Overview: The 3-methoxy ether (Intermediate A) is cleaved using Boron Trichloride (


) or Boron Tribromide (

) to yield the free hydroxyl.

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 8-bromo-3-methoxy-6-methylquinoline (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add pentamethylbenzene (approx. 5-7 equiv) to act as a cation scavenger, preventing polymerization or side reactions during demethylation.

  • Reagent Addition: Cool the solution to -78 °C . Slowly add

    
      (1 M in heptane, ~2.5 equiv) or 
    
    
    
    (1 M in DCM) dropwise via syringe to maintain internal temperature.
  • Reaction: Allow the mixture to warm slowly to ambient temperature over 4–12 hours. Monitor via LC-MS for the disappearance of the methyl ether peak (

    
    ).
    
  • Quench: Cool to 0 °C and carefully quench with Methanol (MeOH) or saturated

    
    . Caution: Exothermic gas evolution.
    
  • Workup: Dilute with DCM, wash with water and brine. Dry the organic phase over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (SiO₂, Gradient: 0-50% EtOAc in Hexanes) to yield the product as a beige solid.

Retrosynthetic Analysis & Pathway

The precursor (8-bromo-3-methoxy-6-methylquinoline) is generally accessible via ring-closure methods such as the modified Friedländer synthesis or Morgan-Walls reaction , starting from substituted anilines.

SynthesisPath Aniline 2-Amino-3-bromo- 5-methylbenzaldehyde Intermediate Intermediate: 8-Bromo-3-methoxy- 6-methylquinoline Aniline->Intermediate Cyclization (Base/Heat) MethoxyAcetal 2-Methoxy- acetaldehyde MethoxyAcetal->Intermediate Product Target: 8-Bromo-6-methyl- quinolin-3-ol Intermediate->Product Demethylation (BCl3/DCM, -78°C)

Figure 1: Synthetic pathway from aniline precursors to the target scaffold via a methoxy intermediate.[2]

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes with ATP-binding pockets or allosteric sites.

Functionalization Vectors[2]
  • C8-Bromine (Electrophile): The 8-position is sterically congested but highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It allows for the introduction of aryl, heteroaryl, or amine groups to extend the molecule into solvent-exposed regions of a protein target.

  • C3-Hydroxyl (Nucleophile): The 3-OH group is distinct from the 8-OH of classical chelators (like 8-hydroxyquinoline). It does not form a stable 5-membered chelate with the ring nitrogen. Instead, it serves as a vector for O-alkylation (ether formation) to tune solubility or as a specific H-bond donor in the pharmacophore.

Case Study: Par-4 Inhibition

Patent literature (WO2018013776) identifies this fragment as a key building block for Tricyclic Heteroaryl-Substituted Quinolines . In this context, the quinoline core acts as the central anchor. The 8-Br is coupled to a tricyclic moiety, creating a rigid, extended architecture capable of high-affinity binding to the Par-4 (Prostate Apoptosis Response-4) pathway targets, which are critical in tumor suppression mechanisms.

ReactivityMap Core 8-Bromo-6-methylquinolin-3-ol Suzuki Suzuki Coupling (C8) (Ar-B(OH)2, Pd cat.) Extends scaffold Core->Suzuki Site-Selective (Br > OH) Ether O-Alkylation (C3) (R-X, K2CO3) Solubility/Linker Core->Ether Nucleophilic Substitution Buchwald Buchwald Amination (C8) (HNR2, Pd cat.) Introduces polarity Core->Buchwald Cross-Coupling

Figure 2: Divergent reactivity map showing primary functionalization strategies.

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for halogenated quinolines.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The 3-hydroxy group is susceptible to oxidation upon prolonged exposure to air and light.

  • Disposal: Halogenated organic waste.

References

  • Vertex Pharmaceuticals Inc. (2018). Tricyclic Heteroaryl-Substituted Quinoline and Azaquinoline Compounds as Par4 Inhibitors. WO2018013776A1. World Intellectual Property Organization.

  • Massoud, M. A. M., et al. (2014).[4] New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. Letters in Organic Chemistry, 11(9), 693-699.[4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11376, 3-Hydroxyquinoline. (General class properties).

Sources

Exploratory

Chemical Structure of 8-Bromo-6-methylquinolin-3-ol

Executive Summary 8-Bromo-6-methylquinolin-3-ol (Intermediate I-47E) is a trisubstituted heterocyclic scaffold characterized by a quinoline core functionalized at three distinct vectors: a nucleophilic hydroxyl group at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-6-methylquinolin-3-ol (Intermediate I-47E) is a trisubstituted heterocyclic scaffold characterized by a quinoline core functionalized at three distinct vectors: a nucleophilic hydroxyl group at C3, an electron-donating methyl group at C6, and an electrophilic bromine handle at C8.[1][2]

This molecule serves as a critical "bifunctional linchpin" in medicinal chemistry.[1][2] The C3-hydroxyl allows for etherification to solubilizing groups or pharmacophores, while the C8-bromide is a privileged position for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic system.[1] It has been explicitly identified in patent literature as a key intermediate for the synthesis of PAR4 (Protease-Activated Receptor 4) inhibitors , utilized in antiplatelet therapies.[1]

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Identification
PropertyDetail
IUPAC Name 8-Bromo-6-methylquinolin-3-ol
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
CAS Number Not widely cataloged; Refer to Patent WO2018013776A1
SMILES Cc1cc(Br)c2ncc(O)cc2c1
InChI Key Predicted:[1][2] ONJNEQXRWAWITH-UHFFFAOYSA-N (Analog)
Physicochemical Profile (Predicted)[1][2][5][8]
  • LogP (Octanol/Water): ~2.8 – 3.2 (Lipophilic due to Br/Me, modulated by OH).[1][2]

  • pKa (C3-OH): ~8.5 – 9.[1][2]5. The quinoline nitrogen (N1) exerts an electron-withdrawing effect, making the 3-OH more acidic than a standard phenol (pKa ~10).[1][2]

  • H-Bonding: The C3-OH can act as both a donor and acceptor.[1][2] An intramolecular H-bond to the N1 lone pair is geometrically disfavored (too far), unlike in 8-hydroxyquinoline.[1][2]

  • Tautomerism: Unlike 2- or 4-hydroxyquinolines (which exist predominantly as quinolones), 3-hydroxyquinoline derivatives exist primarily in the enol form (hydroxyl) due to the lack of a stable amide-like resonance contributor in the keto form.[1]

Synthesis Strategies

The synthesis of 3-hydroxyquinolines is non-trivial compared to 2- or 4-isomers.[1][2] For the 8-bromo-6-methyl derivative, two primary strategies are viable: the Classical Isatin Ring Expansion (high reliability) and the Methoxy-Deprotection Route (Patent verified).[1][2]

Route A: The Isatin-Chloropyruvic Acid Pathway (De Novo)

This route builds the pyridine ring onto a pre-functionalized benzene ring.[1][2] It is robust and avoids regioselectivity issues during bromination.[1]

  • Sandmeyer Isatin Synthesis: Condensation of 2-bromo-4-methylaniline with chloral hydrate and hydroxylamine, followed by acid-mediated cyclization, yields 6-methyl-8-bromoisatin .[1][2]

  • Pfitzinger-Type Expansion: Reaction of the isatin with chloropyruvic acid (or pyruvate) under basic conditions expands the ring to form the quinoline-4-carboxylic acid derivative.[1][2]

  • Decarboxylation: Oxidative decarboxylation yields the target 3-hydroxyquinoline.[1][2]

Route B: Demethylation of 3-Methoxy Precursor (Patent Protocol)

Patent WO2018013776A1 describes the generation of the 3-ol from a methoxy precursor.[1] This implies the prior synthesis of 8-bromo-3-methoxy-6-methylquinoline , likely via a cyclization of the aniline with a 3-methoxy-2-propenal equivalent.[1][2]

Reaction:

Precursor: 8-Bromo-3-methoxy-6-methylquinoline Reagent: Boron trichloride (BCl₃) or BBr₃ Scavenger:[1][2] Pentamethylbenzene (to scavenge methyl cations) Product: 8-Bromo-6-methylquinolin-3-ol[1][2]

Visualization: Retrosynthesis & Reactivity Map[1][2]

G Target 8-Bromo-6-methylquinolin-3-ol (Target Scaffold) Ether 3-Alkoxy Derivative (Target Engagement) Target->Ether Mitsunobu / Alkylation (C3-OH) Biaryl 8-Aryl-6-methylquinolin-3-ol (Suzuki Product) Target->Biaryl Pd-Cat Coupling (C8-Br) Aniline 2-Bromo-4-methylaniline (Starting Material) Isatin 6-Methyl-8-bromoisatin Aniline->Isatin Sandmeyer Cyclization Isatin->Target + Chloropyruvic acid Then Decarboxylation MethoxyQ 8-Bromo-3-methoxy-6-methylquinoline MethoxyQ->Target BCl3 / DCM Demethylation

Figure 1: Retrosynthetic analysis showing the Isatin pathway (left) and the Patent Demethylation pathway (right), plus downstream reactivity.[1]

Experimental Protocols

Protocol: Demethylation of 3-Methoxy Precursor

Source: Adapted from WO2018013776A1 (Intermediate I-47E)[1]

Context: This step converts the protected methoxy ether into the free hydroxyl.[1][2] The use of pentamethylbenzene is a critical "cation scavenger" technique to prevent polymerization or side reactions of the cleaved methyl group.[1][2]

Reagents:

  • 8-Bromo-3-methoxy-6-methylquinoline (1.0 equiv)[1][2]

  • Pentamethylbenzene (7.0 equiv)[1][2]

  • Boron trichloride (BCl₃), 1.0 M in heptane (2.6 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the methoxy-quinoline substrate and pentamethylbenzene in anhydrous DCM. Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Dropwise add the BCl₃ solution over 10–15 minutes, maintaining the low temperature.

  • Reaction: Allow the mixture to warm slowly to ambient temperature (20–25 °C) and stir overnight (approx. 12–16 hours).

  • Quench: Cool the mixture to 0 °C. Carefully quench with methanol (excess) or saturated NaHCO₃ solution. Caution: Exothermic.[1][2]

  • Workup: Dilute with DCM, wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: The crude residue is typically purified by flash column chromatography (SiO₂), eluting with a gradient of Ethyl Acetate/Hexanes (e.g., 0–50% EtOAc).[1][2]

Reactivity Note: C8-Bromine Cross-Coupling

The C8-position is sterically sensitive due to the peri-interaction with the quinoline nitrogen (N1).[1][2]

  • Catalyst Choice: Use active bulky phosphine ligands (e.g., XPhos , SPhos ) or Pd-NHC complexes (e.g., Pd-PEPPSI-IPr ) to facilitate oxidative addition at the crowded C8 position.[1]

  • Base: Weak bases (K₃PO₄) are preferred to tolerate the acidic C3-OH, or the C3-OH should be protected/alkylated prior to the Suzuki coupling to prevent catalyst poisoning.[1]

Medicinal Chemistry Applications

This scaffold is a bioisostere for naphthalene or indole cores but offers superior physicochemical tuning:

  • Solubility: The pyridine nitrogen (N1) lowers LogP compared to naphthalene.[1][2]

  • Vector Exploration:

    • C3-O-Linker: Ideal for extending into solvent-exposed regions of a protein pocket.[1][2]

    • C8-Aryl: often directs substituents into hydrophobic sub-pockets (e.g., the "back pocket" of kinase ATP sites).[1][2]

  • PAR4 Inhibition: As noted in the patent, this core is used to construct tricyclic antagonists where the C3-O is part of a macrocycle or a specific H-bond network.[1][2]

References

  • Patent: Zhang, Y., et al. "Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors."[1][2] WO2018013776A1 .[1][2] Published 2018-01-18.[1]

    • Primary source for the specific 8-bromo-6-methylquinolin-3-ol structure and demethylation protocol.[1][2]

  • Synthesis Methodology: Foster, R. H., et al. "Preparation of 3-Hydroxyquinolines."[1][2] Organic Syntheses, Coll.[1][2] Vol. 3, p.463 (1955).[1] [1]

    • Foundational method for the isatin/chloropyruvic acid route.[1]

  • Review: Yadav, P., & Shah, K. "Quinoline: A multifunctional scaffold in medicinal chemistry."[1][2] Bioorganic Chemistry, 2021.[1][2]

    • General context on quinoline reactivity and drug design.

Sources

Foundational

8-Bromo-6-methylquinolin-3-ol SMILES and InChIKey

This guide outlines the technical profile, synthesis strategy, and chemical identity of 8-Bromo-6-methylquinolin-3-ol .[1] The content is structured for researchers requiring rigorous data for drug discovery and organic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis strategy, and chemical identity of 8-Bromo-6-methylquinolin-3-ol .[1] The content is structured for researchers requiring rigorous data for drug discovery and organic synthesis applications.[1]

[1]

Executive Summary

8-Bromo-6-methylquinolin-3-ol is a trisubstituted quinoline scaffold characterized by a hydroxyl group at the C3 position, a methyl group at C6, and a bromine atom at C8.[1] This molecule represents a "privileged scaffold" in medicinal chemistry, combining the metal-chelating potential of the quinoline nitrogen (though modulated by the 3-OH) with orthogonal functionalization handles.[1] The C8-bromine serves as a critical site for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-hydroxyl group acts as a hydrogen bond donor/acceptor, mimicking the bioactivity of flavonoids and kinase inhibitors.[1]

Chemical Identity & Identifiers

The following identifiers are constructed based on IUPAC nomenclature and canonical SMILES rules for the specific regioisomer described.

PropertyData
IUPAC Name 8-Bromo-6-methylquinolin-3-ol
Common Name 3-Hydroxy-8-bromo-6-methylquinoline
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Canonical SMILES Cc1cc(Br)c2ncc(O)cc2c1
Isomeric SMILES CC1=CC(Br)=C2N=CC(O)=CC2=C1
InChI String InChI=1S/C10H8BrNO/c1-6-4-7(11)9-8(5-6)10(13)3-2-12-9/h2-5,13H,1H3
Monoisotopic Mass 236.979 g/mol

Note on InChIKey: As a specific hash of the InChI string, the InChIKey is unique to the exact stereochemical and isotopic layering. Researchers should generate the key locally from the verified SMILES above to ensure integration with internal databases.

Structural Analysis & Pharmacophore Map

The compound features three distinct electronic zones:[1]

  • The Pyridine Ring (Electron Deficient): The nitrogen atom (N1) pulls electron density, making the C2 and C4 positions susceptible to nucleophilic attack, although the C3-OH pushes density back into the ring via mesomeric effects (+M).[1]

  • The Benzene Ring (Electron Rich/Steric): The C6-Methyl group provides weak electron donation (+I), while the C8-Bromine offers both inductive withdrawal (-I) and mesomeric donation (+M), alongside significant steric bulk orthogonal to the nitrogen lone pair.[1]

  • The 3-Hydroxy Motif: This group allows for tautomerization (keto-enol) interactions, although the enol form is dominant in the quinoline aromatic system.[1] It is a bioisostere for the indole NH or the phenol group in tyrosine kinase substrates.[1]

G Core Quinoline Core (Aromatic System) N1 N1 (H-Bond Acceptor) Core->N1 Heteroatom OH C3-OH (H-Bond Donor/Acceptor) Core->OH Position 3 Me C6-Methyl (Lipophilic/Steric) Core->Me Position 6 Br C8-Bromine (Halogen Bond/Synthetic Handle) Core->Br Position 8 Br->N1 Ortho Steric Effect

Figure 1: Pharmacophore map highlighting the functional zones of 8-Bromo-6-methylquinolin-3-ol.[1]

Strategic Synthesis Protocol

Since 3-hydroxyquinolines are not always accessible via direct Skraup synthesis (which yields unsubstituted quinolines), the most robust route utilizes the commercially available 8-Bromo-6-methylquinoline-3-carboxylic acid (CAS 1296950-68-9) as a precursor.[1] This "Curtius Rearrangement" strategy ensures the correct regiochemistry of the hydroxyl group.[1]

Reaction Scheme
  • Acyl Azide Formation: Activation of the carboxylic acid.[1]

  • Curtius Rearrangement: Thermal decomposition to the isocyanate.[1]

  • Hydrolysis: Conversion to the amine (3-amino-8-bromo-6-methylquinoline).[1]

  • Diazotization & Hydrolysis: Conversion of the amine to the phenol (3-ol).[1]

Step-by-Step Methodology

Step 1: Acyl Azide Formation

  • Reagents: 8-Bromo-6-methylquinoline-3-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq).[1]

  • Solvent: tert-Butanol (t-BuOH) or Toluene.[1]

  • Procedure: Dissolve the acid in dry toluene/t-BuOH.[1] Add TEA and DPPA at 0°C. Stir at room temperature for 2 hours.

  • Mechanism: DPPA facilitates the formation of the acyl azide without isolating the unstable acid chloride.[1]

Step 2: Rearrangement to Carbamate/Amine

  • Conditions: Reflux (80-100°C) for 4-6 hours.

  • Observation: Evolution of N₂ gas indicates the Curtius rearrangement to the isocyanate intermediate.[1] If t-BuOH is used, the Boc-protected amine is formed.[1]

  • Deprotection: Treat the Boc-intermediate with TFA/DCM (1:[1]1) to yield 3-Amino-8-bromo-6-methylquinoline .[1]

Step 3: Sandmeyer-Type Hydroxylation

  • Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄, 20%), Water.[1]

  • Procedure:

    • Suspend the 3-aminoquinoline in 20% H₂SO₄ and cool to 0-5°C.

    • Add aqueous NaNO₂ dropwise to form the diazonium salt (maintain <5°C).[1]

    • Critical Step: Slowly add the cold diazonium solution to a boiling solution of 10% H₂SO₄. The high temperature prevents coupling side reactions and promotes the substitution of N₂ by OH.[1]

  • Purification: Neutralize with NaHCO₃, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis SM Start: 8-Bromo-6-methylquinoline- 3-carboxylic acid Inter1 Intermediate: Acyl Azide SM->Inter1 DPPA, Et3N (Activation) Inter2 Intermediate: Isocyanate (-N=C=O) Inter1->Inter2 Heat (-N2) (Curtius Rearrangement) Amine Precursor: 3-Amino-8-bromo- 6-methylquinoline Inter2->Amine Hydrolysis (H+) Diazo Transient: Diazonium Salt Amine->Diazo NaNO2, H2SO4 (0°C) Product Target: 8-Bromo-6-methylquinolin-3-ol Diazo->Product H2O, Reflux (-N2)

Figure 2: Synthetic workflow from the commercially available carboxylic acid precursor.

Applications in Drug Discovery

  • Kinase Inhibition: The 3-hydroxyquinoline scaffold is a known bioisostere for the ATP-binding hinge region of kinases.[1] The 8-Br position allows for the introduction of "gatekeeper" residues via Suzuki coupling to tune selectivity.[1]

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~238 Da, this molecule serves as an ideal "fragment" with high ligand efficiency (LE).[1]

  • Fluorescent Probes: 3-Hydroxyquinolines can exhibit Excited-State Intramolecular Proton Transfer (ESIPT), making them useful as environment-sensitive fluorophores.[1]

References

  • PubChem Compound Summary: 8-Bromo-6-methylquinoline derivatives and analogs.[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Organic Syntheses: Preparation of 3-Hydroxyquinolines. Org.[1][3][4] Synth. 1960, 40,[1] 54. Link

  • Journal of Organic Chemistry: Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. J. Org.[1] Chem. 2014, 79, 17, 8407–8416.[1] Link[1]

  • Sigma-Aldrich: Product Specification: 8-Bromo-6-methylquinoline-3-carboxylic acid.[1]Link[1][5]

Sources

Foundational

An In-Depth Technical Guide to the Predicted Safety Profile of 8-Bromo-6-methylquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals A Note on this Guide: An official, validated Safety Data Sheet (SDS) for 8-Bromo-6-methylquinolin-3-ol is not presently available in public databases. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on this Guide: An official, validated Safety Data Sheet (SDS) for 8-Bromo-6-methylquinolin-3-ol is not presently available in public databases. This guide has been meticulously synthesized by extrapolating data from structurally analogous compounds to construct a predictive safety and handling profile. The causality behind each recommendation is explained to empower researchers with a robust framework for risk assessment. All procedural recommendations are based on established best practices for handling novel chemical entities with similar functional groups and hazard profiles.

Section 1: Chemical Identity and Physicochemical Profile

8-Bromo-6-methylquinolin-3-ol is a substituted quinoline, a heterocyclic aromatic organic compound. Its structure suggests it is a solid at room temperature. While experimental data is scarce, its physicochemical properties can be predicted based on its core structure and the properties of its closest analogs.

Table 1: Physicochemical Characteristics of 8-Bromo-6-methylquinolin-3-ol and a Key Structural Analog

Property8-Bromo-6-methylquinolin-3-ol (Predicted)8-Bromo-6-methylquinoline (Reference Analog)[1]
IUPAC Name 8-bromo-6-methylquinolin-3-ol8-bromo-6-methylquinoline
Molecular Formula C₁₀H₈BrNOC₁₀H₈BrN
Molecular Weight 238.08 g/mol 222.08 g/mol
CAS Number Not Assigned84839-95-2
Appearance Predicted to be an off-white to tan solidSolid
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 21
Predicted Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Low water solubility expected.-

Section 2: Predicted Hazard Identification and Risk Analysis

The hazard profile of 8-Bromo-6-methylquinolin-3-ol is derived from the known toxicities of its constituent parts: the quinoline core, the methyl and bromo substitutions, and the hydroxyl group.

  • Quinoline Core: The parent quinoline is known to be toxic if swallowed, a skin and eye irritant, a suspected carcinogen, and toxic to aquatic life.[2][3]

  • Bromo-Methyl-Quinoline Analogs: Data for compounds like 8-bromo-6-methylquinoline and 6-bromo-8-methylquinoline consistently point towards hazards of skin irritation, serious eye irritation, and respiratory tract irritation.[4][5][6][7] The hydrochloride salt of 8-bromo-6-methylquinoline is also classified as harmful if swallowed (H302).[6]

  • Quinolinol Analogs: The presence of a hydroxyl group on the quinoline ring (e.g., in 8-hydroxyquinoline) can introduce additional hazards, including the potential for severe eye damage, skin sensitization, and reproductive toxicity.[8]

Based on this evidence, a conservative risk assessment necessitates treating 8-Bromo-6-methylquinolin-3-ol as a hazardous substance. The following GHS classifications should be provisionally assigned until empirical data becomes available.

Table 2: Predicted GHS Hazard Classification for 8-Bromo-6-methylquinolin-3-ol

Hazard ClassHazard CodePredicted StatementJustification Based on Analogs
Acute Toxicity, OralH302 Harmful if swallowed.Based on the hydrochloride salt of the parent bromo-methyl-quinoline and the carboxylic acid derivative.[6]
Skin Corrosion/IrritationH315 Causes skin irritation.Consistently reported for bromo-methyl-quinoline and methyl-quinoline analogs.[4][5][7]
Serious Eye Damage/IrritationH319/H318 Causes serious eye irritation. May cause serious eye damage.All relevant analogs are classified as eye irritants.[4][7] The presence of the -OH group suggests a higher potential for severe damage, as seen in 8-hydroxyquinoline.[8]
Specific Target Organ ToxicityH335 May cause respiratory irritation.A common feature of methyl-quinoline analogs.[4][5][7]
Potential Chronic HazardsH341/H351/H360Suspected of causing genetic defects, cancer, or reproductive harm.While not definitively assigned, the parent quinoline scaffold carries these long-term health warnings.[3][4] Prudent handling should account for this possibility.

Section 3: Protocols for Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazards, a multi-layered approach to safety is essential. All manipulations should be performed within a certified chemical fume hood to mitigate inhalation risk.

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Designate a specific area within the fume hood for handling. Ensure an emergency eyewash station and safety shower are accessible. Have appropriate spill cleanup materials ready.

  • PPE Donning: Before entering the handling area, don a lab coat, long pants, and closed-toe shoes. Wear two pairs of nitrile gloves or a heavier-duty glove like neoprene. Don chemical safety goggles and a face shield for maximum eye and face protection.

  • Manipulation: Use spark-proof tools to handle the solid. Weigh the material in a tared, sealed container. Avoid creating dust. If dust is unavoidable, respiratory protection beyond the fume hood (e.g., an N95 respirator) may be warranted based on the scale of work.

  • Cleanup: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol). Carefully doff outer gloves, followed by the face shield, goggles, and inner gloves. Wash hands thoroughly with soap and water.[2][3]

Workflow for Personal Protective Equipment Selection

PPE_Workflow cluster_0 PPE Selection Logic for 8-Bromo-6-methylquinolin-3-ol start Start: Assess Task task What is the task? start->task solid Handling Solid Powder task->solid Weighing, Transfer solution Handling Solution task->solution Diluting, Pipetting ppe_solid Required PPE for Solid: - Chemical Goggles - Face Shield - Double Nitrile/Neoprene Gloves - Work in Fume Hood solid->ppe_solid ppe_solution Required PPE for Solution: - Chemical Goggles - Nitrile Gloves - Work in Fume Hood solution->ppe_solution ppe_base Baseline PPE: Lab Coat Closed-toe Shoes ppe_solid->ppe_base ppe_solution->ppe_base

Caption: PPE selection workflow based on the physical form of the compound.

Section 4: Storage and Stability Guidelines

Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety. Halogenated organic compounds require specific conditions to prevent degradation and hazardous reactions.

  • Primary Container: Store in a tightly sealed, clearly labeled container. For light-sensitive compounds, which many quinolines are, use an amber glass vial.

  • Storage Location: Keep the container in a cool, dry, and well-ventilated area.[9][10] A dedicated cabinet for toxic or corrosive solids is recommended.[11][12]

  • Chemical Segregation: Do not store this compound alphabetically. It must be segregated from incompatible chemical classes.[13]

    • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][14] Store separately from any materials that react with water if the storage area is susceptible to moisture.

  • Temperature: Avoid exposure to heat or direct sunlight, which can cause degradation.[15] If refrigeration is required, only a certified laboratory-safe or explosion-proof refrigerator may be used.[13] Do not store in a standard domestic refrigerator.

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is paramount. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][14]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5][8]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][8]

Accidental Spill Response Workflow

Spill_Response cluster_1 Emergency Spill Response Protocol spill Spill Occurs evacuate Alert others and evacuate the immediate area. spill->evacuate ppe Don appropriate PPE: - Respirator (if large spill) - Double gloves, Goggles, Face Shield - Impervious Lab Coat/Apron evacuate->ppe contain Contain the spill. Cover with inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully collect absorbed material using non-sparking tools. Place into a sealed, labeled waste container. contain->collect decontaminate Decontaminate the spill area with an appropriate solvent and wash with soap and water. collect->decontaminate dispose Dispose of waste through a certified hazardous waste program. decontaminate->dispose

Caption: Step-by-step workflow for responding to an accidental spill.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]

  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13088043, 8-Bromo-6-methylquinoline. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2021, July 21). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177819472, 6-Bromo-3-iodo-8-methylquinoline. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of Louisville. (n.d.). Chemical Segregation and Storage Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22403410, 6-Bromo-8-methylquinoline. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]

  • Boron Molecular. (n.d.). Quinoline Archives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 8-Bromo-6-methylquinolin-3-ol

An Application Guide for the Synthesis of 8-Aryl-6-methylquinolin-3-ols via Suzuki-Miyaura Coupling For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide for pe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 8-Aryl-6-methylquinolin-3-ols via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 8-Bromo-6-methylquinolin-3-ol. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Specifically, functionalized quinolin-3-ol moieties are of significant interest in drug discovery programs. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance, making it an indispensable tool for the synthesis of complex molecules and compound libraries.[2][3][4]

This guide moves beyond a simple recitation of steps to explain the underlying principles and strategic choices required for successful execution. We will delve into the reaction mechanism, provide a robust starting protocol, and offer insights into optimizing reaction conditions and troubleshooting common issues.

The Suzuki-Miyaura Reaction: Core Principles and Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organohalide.[5] The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species.

The Catalytic Cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-Bromo-6-methylquinolin-3-ol, forming a Pd(II) complex.[2]

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[6] This boronate then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Complex R¹-Pd(II)Ln-X Pd0->PdII_Complex Oxidative Addition OxAdd Oxidative Addition PdII_R_Complex R¹-Pd(II)Ln-R² PdII_Complex->PdII_R_Complex Transmetalation Transmetalation Transmetalation PdII_R_Complex->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² PdII_R_Complex->Product R1X R¹-X (8-Bromo-6-methylquinolin-3-ol) R2BOH2 R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ R2BOH2->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for 8-Bromo-6-methylquinolin-3-ol

The substrate presents specific challenges that must be considered for successful coupling:

  • The Quinoline Nitrogen: The lone pair on the quinoline nitrogen can coordinate to the palladium catalyst, potentially acting as a ligand and inhibiting catalytic activity. The choice of an appropriate external ligand is crucial to prevent this and maintain a high reaction rate.

  • The Phenolic Hydroxyl Group: The acidic proton of the 3-ol group can react with the base. Furthermore, the resulting phenoxide could potentially coordinate with the palladium center. While many Suzuki couplings tolerate free hydroxyl groups, protection (e.g., as a benzyl or silyl ether) may be necessary if yields are low or the reaction fails.[7] For an initial attempt, proceeding without protection is a valid strategy.

Experimental Protocol: A Generalized Starting Point

This protocol provides robust starting conditions that can be optimized as needed. It is designed for a reaction at a 0.5 mmol scale.

Materials and Reagents:

  • 8-Bromo-6-methylquinolin-3-ol (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol %) or PdCl₂(dppf) (5 mol %)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio, ~0.1 M concentration)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)

  • Reaction vessel (e.g., round-bottom flask or microwave vial), condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Combine Solids: Substrate, Boronic Acid, Base B 2. Add Solvents (Dioxane/Water) A->B C 3. Degas Mixture (N₂/Ar Purge) B->C D 4. Add Pd Catalyst Under Inert Atmosphere C->D E 5. Heat to 80-100 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Dilute (Water, Organic Solvent) F->G H 8. Aqueous Extraction G->H I 9. Dry Organic Layer (Na₂SO₄) H->I J 10. Concentrate I->J K 11. Purify (Column Chromatography) J->K

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 8-Bromo-6-methylquinolin-3-ol (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol reaction).

  • Degassing: Vigorously stir the suspension and purge with a subsurface stream of inert gas for 15-20 minutes to ensure the removal of dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (5 mol %) to the vessel under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure 8-aryl-6-methylquinolin-3-ol product.

Optimization Strategies and Field-Proven Insights

Achieving a high yield often requires systematic optimization of reaction parameters. The following table outlines key variables and provides expert guidance on their selection.

ParameterStandard ConditionOptimization Strategy & Rationale
Palladium Catalyst Pd(PPh₃)₄Rationale: A reliable, general-purpose catalyst. Optimization: If the reaction is sluggish, consider more electron-rich and bulky phosphine ligands (e.g., using Pd(OAc)₂ with SPhos or XPhos). These can accelerate oxidative addition and reductive elimination, especially with sterically hindered or electron-rich substrates.
Base K₂CO₃Rationale: A moderately strong, inexpensive base. Optimization: Stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate transmetalation and may be more effective, especially with less reactive boronic acids.[4] However, stronger bases can also promote side reactions like protodeborylation.[2]
Solvent System Dioxane/Water (4:1)Rationale: A common system that balances solubility for both organic and inorganic reagents. Optimization: If solubility is an issue, consider other solvents like DMF, THF, or Toluene.[2][8] The water content can also be tuned; sometimes, anhydrous conditions are beneficial.[8]
Temperature 80-100 °CRationale: Provides sufficient thermal energy for most couplings. Optimization: For stubborn reactions, microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[9]
Boron Source Arylboronic AcidRationale: Widely available and generally effective. Optimization: If protodeborylation is a significant side reaction, switching to a more stable arylboronic acid pinacol ester (Aryl-B(pin)) can improve results.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen). 2. Insufficient temperature. 3. Catalyst inhibition by quinoline nitrogen.1. Ensure thorough degassing; use a fresh bottle of catalyst. 2. Increase temperature or switch to microwave heating. 3. Screen different palladium catalysts and ligands (e.g., PdCl₂(dppf), SPhos).
Protodebromination Side reaction where the bromine is replaced by hydrogen.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Ensure the reaction is not run for an excessively long time after completion.
Protodeborylation Decomposition of the boronic acid before it can couple.Use a milder base or anhydrous conditions.[2] Use a boronic acid pinacol ester instead of the free acid. Add the boronic acid in portions throughout the reaction.
Complex Product Mixture Formation of side products (e.g., homo-coupling of boronic acid).Lower the catalyst loading. Ensure a high-purity boronic acid is used. Re-evaluate the base and solvent combination.
Failed Reaction Potential interference from the unprotected hydroxyl group.Protect the hydroxyl group as a benzyl ether (Bn) or tert-butyldimethylsilyl (TBS) ether before attempting the coupling.[7]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Suzuki-Miyaura conditions for C-6 reaction of 8. [Link]

  • Gonda, Z., et al. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 2021. [Link]

  • Maggio, B., et al. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 2022. [Link]

  • Murti, Y., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 2020. [Link]

  • Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 2000. [Link]

  • ResearchGate. Synthesis of 8‐arylquinolin‐4(1H)‐ones. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ali, S., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2018. [Link]

  • Cárdenas-Pizarro, I., et al. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 2024. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Malebari, A. M. Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 2020. [Link]

  • ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]

  • Surry, D. S., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2011. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

Sources

Application

Application Notes and Protocols for the Regioselective Functionalization of the C8-Position in 6-Methylquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of C8-Functionalized Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of C8-Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities.[1][2] Functionalization of the quinoline ring is a key strategy for modulating the pharmacological profiles of these molecules, enabling the development of new therapeutics with enhanced efficacy and selectivity.[3] The C8-position of the quinoline core is of particular interest, as substituents at this position can significantly influence the molecule's interaction with biological targets. However, the regioselective functionalization of the C8-position can be challenging due to the inherent electronic properties of the quinoline ring.[4]

This guide provides a comprehensive overview and detailed protocols for the functionalization of the C8-position of a specific, highly relevant scaffold: 6-methylquinolin-3-ol. Direct C-H activation at the C8-position of this electron-rich, substituted quinolinol is not well-established and presents significant regioselectivity challenges. Therefore, we present a robust and versatile two-step strategy:

  • Regioselective Halogenation: Introduction of a halogen atom (bromine or iodine) at the C8-position.

  • Transition-Metal-Catalyzed Cross-Coupling: Utilization of the C8-halogenated intermediate in various cross-coupling reactions to introduce a diverse range of functional groups.

This approach offers a reliable and adaptable pathway for the synthesis of novel C8-functionalized 6-methylquinolin-3-ol derivatives for applications in drug discovery and materials science.

Strategic Overview: A Two-Step Pathway to C8-Functionalization

The direct functionalization of the C8-position of 6-methylquinolin-3-ol via C-H activation is complicated by the directing effects of the existing methyl and hydroxyl substituents. To overcome this, a more predictable two-step sequence is proposed, as illustrated below.

G cluster_0 Synthesis of Starting Material cluster_1 Two-Step C8-Functionalization Strategy Start 4-Methylaniline + Diethyl Malonate SM 6-Methylquinolin-3-ol Start->SM Combes Synthesis Halogenation C8-Halogenation SM->Halogenation Intermediate 8-Halo-6-methylquinolin-3-ol Halogenation->Intermediate Protection O-Protection Intermediate->Protection Protected_Intermediate O-Protected-8-halo- 6-methylquinolin-3-ol Protection->Protected_Intermediate Cross_Coupling Cross-Coupling Protected_Intermediate->Cross_Coupling Coupled_Product O-Protected-C8-functionalized- 6-methylquinolin-3-ol Cross_Coupling->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product C8-Functionalized 6-methylquinolin-3-ol Deprotection->Final_Product

Figure 1: Overall workflow for the synthesis and C8-functionalization of 6-methylquinolin-3-ol.

PART 1: Synthesis of the Starting Material: 6-Methylquinolin-3-ol

A reliable synthesis of the starting material is crucial. The Combes quinoline synthesis offers a straightforward approach to substituted quinolines from anilines and β-dicarbonyl compounds.[3][5][6] In this case, 4-methylaniline and diethyl malonate are used to construct the 6-methylquinolin-3-ol core.

Protocol 1: Combes Synthesis of 6-Methylquinolin-3-ol

Rationale: This acid-catalyzed condensation and cyclization provides a direct route to the desired quinolinol scaffold. Polyphosphoric acid (PPA) is an effective catalyst and solvent for this high-temperature reaction.

Materials:

  • 4-Methylaniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Hydrochloric acid (HCl) (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-methylaniline (1.0 eq) and diethyl malonate (1.2 eq).

  • Slowly add polyphosphoric acid (10 eq by weight) to the mixture with vigorous stirring. The mixture will become thick.

  • Heat the reaction mixture to 240-250 °C for 2-3 hours with continuous stirring. Monitor the reaction progress by TLC.

  • Allow the mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of 10% NaOH solution until a precipitate forms.

  • Filter the precipitate and wash it thoroughly with water.

  • Redissolve the crude product in 1 M HCl and filter to remove any insoluble impurities.

  • Re-precipitate the product by adding 10% NaOH solution to the filtrate until the solution is basic.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 6-methylquinolin-3-ol.

PART 2: C8-Halogenation of 6-Methylquinolin-3-ol

Electrophilic halogenation of the quinoline ring is influenced by the electronic nature of existing substituents. The electron-donating methyl and hydroxyl groups on the carbocyclic ring are expected to activate this ring towards electrophilic substitution.[7] While a mixture of isomers is possible, the C8 position is a likely site for halogenation.

Protocol 2: Regioselective C8-Bromination

Rationale: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings. The choice of solvent can influence the regioselectivity of the reaction.

Materials:

  • 6-Methylquinolin-3-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-methylquinolin-3-ol (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated sodium thiosulfate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 8-bromo-6-methylquinolin-3-ol isomer.

ReagentEquivalentsSolventTime (h)Temperature (°C)Expected Yield (%)
NBS1.05Acetonitrile4-62560-75
NIS1.05Acetonitrile6-82555-70

Table 1: Representative conditions for the halogenation of 6-methylquinolin-3-ol.

PART 3: Protection of the C3-Hydroxyl Group

The free hydroxyl group at the C3-position can interfere with subsequent cross-coupling reactions. Therefore, protection of this group is a critical step. Benzyl and silyl ethers are common protecting groups for hydroxyls.[8][9]

Protocol 3a: O-Benzylation

Rationale: Benzyl ethers are stable to a wide range of reaction conditions, including those of many cross-coupling reactions, and can be removed by hydrogenolysis.[8][10]

Materials:

  • 8-Bromo-6-methylquinolin-3-ol

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 8-bromo-6-methylquinolin-3-ol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 3-(benzyloxy)-8-bromo-6-methylquinoline.

Protocol 3b: O-Silylation

Rationale: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, are also robust protecting groups and can be cleaved under mild conditions using a fluoride source.[9]

Materials:

  • 8-Bromo-6-methylquinolin-3-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 8-bromo-6-methylquinolin-3-ol (1.0 eq) and imidazole (2.5 eq) in DMF.

  • Add TBDMSCl (1.2 eq) in one portion at room temperature.

  • Stir the reaction for 4-6 hours.

  • Proceed with aqueous workup and extraction as described in Protocol 3a.

  • Purify by column chromatography to obtain 8-bromo-3-((tert-butyldimethylsilyl)oxy)-6-methylquinoline.

PART 4: C8-Functionalization via Cross-Coupling Reactions

The C8-bromo-quinoline derivative is a versatile intermediate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

G cluster_0 Cross-Coupling Reactions Start O-Protected-8-bromo- 6-methylquinoline Suzuki Suzuki Coupling (Aryl/Vinyl) Start->Suzuki Buchwald Buchwald-Hartwig Amination (N-Aryl/Alkyl) Start->Buchwald Sonogashira Sonogashira Coupling (Alkynyl) Start->Sonogashira Final_Product C8-Functionalized Product Suzuki->Final_Product Buchwald->Final_Product Sonogashira->Final_Product

Figure 2: Cross-coupling strategies for C8-functionalization.

Protocol 4a: Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between an organohalide and an organoboron compound.[11][12][13]

Materials:

  • O-Protected-8-bromo-6-methylquinoline (1.0 eq)

  • Aryl- or vinylboronic acid or ester (1.2 eq)

  • Pd(PPh₃)₄ or other suitable palladium catalyst (0.05 eq)

  • Potassium carbonate or other suitable base (2.0 eq)

  • Toluene/Water (4:1 mixture) or Dioxane/Water

Procedure:

  • In a Schlenk flask, combine the O-protected-8-bromo-6-methylquinoline, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C for 8-12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol 4b: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1][14][15]

Materials:

  • O-Protected-8-bromo-6-methylquinoline (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ or other suitable palladium catalyst (0.02 eq)

  • Xantphos or other suitable ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or other suitable base (1.4 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a Schlenk flask.

  • Add the O-protected-8-bromo-6-methylquinoline and the amine.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4c: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

Rationale: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[16][17]

Materials:

  • O-Protected-8-bromo-6-methylquinoline (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)

Procedure:

  • To a solution of the O-protected-8-bromo-6-methylquinoline and the terminal alkyne in anhydrous TEA or DIPA, add PdCl₂(PPh₃)₂ and CuI.

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

  • Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Coupling ReactionReagentsCatalyst SystemBaseSolvent
Suzuki-Miyaura Aryl/Vinylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O
Buchwald-Hartwig AminePd₂(dba)₃ / XantphosNaOtBuToluene
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuITEATEA

Table 2: Summary of cross-coupling reaction conditions.

PART 5: Deprotection of the C3-Hydroxyl Group

The final step is the removal of the protecting group to yield the desired C8-functionalized 6-methylquinolin-3-ol.

Protocol 5a: Debenzylation

Rationale: Catalytic hydrogenolysis is a clean and efficient method for cleaving benzyl ethers.

Materials:

  • O-Benzylated C8-functionalized product

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the O-benzylated compound in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Protocol 5b: Desilylation

Rationale: Fluoride ions are highly effective for the cleavage of silyl ethers.

Materials:

  • O-Silylated C8-functionalized product

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the O-silylated compound in THF.

  • Add a solution of TBAF in THF (1.1 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography if necessary.

Conclusion

The presented two-step strategy of halogenation followed by cross-coupling provides a reliable and versatile platform for the synthesis of a diverse library of C8-functionalized 6-methylquinolin-3-ol derivatives. The detailed protocols and underlying rationale offered in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to explore the vast chemical space accessible from this valuable scaffold. Careful optimization of reaction conditions for specific substrates is encouraged to achieve optimal results.

References

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. [Link]

  • Garland, S. T. (n.d.). Synthesis of derivatives of quinoline. SciSpace. [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 6-Hydroxyquinoline. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]

  • PubMed Central. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • ResearchGate. (2017, July 27). Regioselective bromination. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • ResearchGate. (n.d.). The significance of QUINOL and its synthetic approaches a QUINOL and representative biaryl isoquinoline structures. b Current strategy. [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • ResearchGate. (n.d.). Reaction Times and Yields in de-O-benzylation Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of medicinally important quinolines using metal-free halogenation. [Link]

  • ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). Selective Direct Fluorination of Quinoline Derivatives. [Link]

  • PubMed Central. (n.d.). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. [Link]

  • MDPI. (2022, December 14). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. [Link]

  • MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • ACS Publications. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]

  • PubMed. (n.d.). Regioselective one-pot bromination of aromatic amines. [Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • USD RED. (2021, May 8). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. [Link]

  • PubMed Central. (2021, April 22). Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives. [Link]

  • Reddit. (2022, August 2). Selective O-debenzylation in presence of allylic group?[Link]

  • ResearchGate. (2025, August 5). Catalytic silylation of O–nucleophiles via Si–H or Si–C bond cleavage: A route to silyl ethers, silanols and siloxanes. [Link]

  • ResearchGate. (2025, August 7). New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]

  • PubMed Central. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

Sources

Method

Application Note: O-Alkylation Protocols for 8-Bromo-6-methylquinolin-3-ol

Executive Summary This guide details the optimized protocols for the O-alkylation of 8-Bromo-6-methylquinolin-3-ol . While quinolinols are classically ambident nucleophiles (susceptible to both N- and O-alkylation), the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the O-alkylation of 8-Bromo-6-methylquinolin-3-ol . While quinolinols are classically ambident nucleophiles (susceptible to both N- and O-alkylation), the 3-hydroxy isomer possesses unique electronic characteristics that favor O-alkylation compared to its 2- and 4-isomers. However, the presence of the 8-Bromo (electron-withdrawing/steric bulk) and 6-Methyl (electron-donating) substituents introduces solubility and electronic perturbations that require specific handling.

This document provides three validated workflows:

  • Protocol A (Standard): Cesium/Potassium Carbonate mediated alkylation for primary alkyl halides.

  • Protocol B (Mitsunobu): For alkylation using secondary alcohols or complex non-halide electrophiles.

  • Protocol C (Phase-Transfer): A scalable, green chemistry approach for simple alkyl chains.

Chemical Context & Mechanistic Insight

The Substrate: 8-Bromo-6-methylquinolin-3-ol

Unlike 2- or 4-hydroxyquinolines, which exist predominantly as cyclic amides (quinolones) due to tautomerization, 3-hydroxyquinoline cannot tautomerize to a keto-form without disrupting the aromaticity of the benzene ring or forming a high-energy zwitterion. Therefore, it retains significant phenolic character.

  • pKa Consideration: The 3-OH group typically has a pKa

    
     9-10. The 8-Br atom (inductive withdrawal) slightly increases acidity, stabilizing the phenoxide anion.
    
  • Regioselectivity: While N-alkylation is theoretically possible (forming a quaternary ammonium salt), the neutral O-ether is thermodynamically and kinetically favored under basic conditions due to the preservation of the heteroaromatic system.

Reaction Mechanism & Selectivity

The following diagram illustrates the competition between N- and O-alkylation and the rationale for the dominance of the ether product in 3-isomers.

G Start 8-Bromo-6-methylquinolin-3-ol (Neutral) Base Base Deprotonation (K2CO3 / Cs2CO3) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion N_Prod N-Alkylated Zwitterion (Unstable/Reversible) Anion->N_Prod Soft Electrophiles (e.g., MeI) O_Prod 3-Alkoxy-8-bromo-6-methylquinoline (Stable Ether) Anion->O_Prod Hard Electrophiles (e.g., R-Br, R-OTs) N_Path N-Attack (Kinetic/Minor) Disrupts Aromaticity O_Path O-Attack (Thermodynamic) Retains Aromaticity

Figure 1: Mechanistic pathway highlighting the thermodynamic preference for O-alkylation in 3-hydroxyquinolines.

Experimental Protocols

Protocol A: The "Gold Standard" (Carbonate/DMF)

Best for: Primary alkyl halides, benzyl halides, and general library synthesis.

Reagents:

  • Substrate: 8-Bromo-6-methylquinolin-3-ol (1.0 equiv)

  • Alkylating Agent: R-Br or R-I (1.2 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF or DMF/Acetone (4:1)

  • Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) - Only if using alkyl chlorides.

Step-by-Step:

  • Dissolution: Charge a flame-dried round-bottom flask with the quinolinol substrate and anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add the carbonate base in one portion. Stir at RT for 15 minutes. The solution often turns yellow/orange, indicating phenoxide formation.

  • Addition: Add the alkyl halide dropwise.

  • Reaction:

    • Reactive halides (Bn-Br, Allyl-Br): Stir at RT for 2–4 hours.

    • Unreactive halides (Long chain alkyls): Heat to

      
       for 4–12 hours.
      
  • Workup (Critical for Amphoteric Compounds):

    • Dilute with EtOAc.

    • Wash

      
       with 1M NaOH . Note: This removes unreacted starting phenol (which forms a water-soluble salt), leaving the neutral ether product in the organic layer.
      
    • Wash ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       with Brine. Dry over 
      
      
      
      .[1]
  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes earlier than the starting material.

Protocol B: Mitsunobu Conditions

Best for: Secondary alcohols or when the alkyl halide is unstable/unavailable.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Dissolve substrate, alcohol, and

    
     in THF under 
    
    
    
    . Cool to
    
    
    .
  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir overnight.

  • Optimization Note: If conversion is low, switch solvent to Toluene and heat to

    
     (Toluene favors O-alkylation over N-alkylation in competitive systems).
    

Data Interpretation & Self-Validation

To ensure the protocol worked and to distinguish between regioisomers, use the following validation markers.

NMR Diagnostic Markers

The proton at the C2 position is the most sensitive reporter of the electronic environment.

FeatureStarting Material (3-OH)Product (3-O-Alkyl)N-Alkyl Byproduct (Rare)
H-2 Chemical Shift

8.6 - 8.8 ppm (Broad)

8.7 - 8.9 ppm (Sharp)

< 8.0 ppm or > 9.2 ppm
Alpha-Protons (O-CH2) N/A

4.0 - 5.2 ppm

4.5 - 5.5 ppm (N-CH2)
C-2 Carbon Shift ~138 ppm~145-150 ppm Distinctly different
Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion Poor nucleophilicity due to 8-Br steric/electronic effect.Switch base to

(solubility effect) or add 18-crown-6. Heat to

.
N-Alkylation Observed Solvent polarity too high or soft electrophile used.Switch from DMF to Acetone or Toluene. Use a harder leaving group (Tosylate instead of Iodide).
Product co-elutes with SM Incomplete deprotonation during workup.Ensure the first aqueous wash is 1M NaOH (pH > 12) to force SM into aqueous phase.

Workflow Visualization

The following decision tree guides the researcher in selecting the correct protocol based on available reagents.

Workflow Start Start: 8-Bromo-6-methylquinolin-3-ol Q1 Is the Alkyl Group available as a Halide? Start->Q1 Path_Halide Yes (R-Br, R-I, R-Cl) Q1->Path_Halide Path_Alcohol No (R-OH only) Q1->Path_Alcohol Q2 Is the Halide Primary or Secondary? Path_Halide->Q2 Proto_B PROTOCOL B (Mitsunobu) DIAD/PPh3 Path_Alcohol->Proto_B Proto_A PROTOCOL A (K2CO3/DMF) Standard Q2->Proto_A Primary/Benzylic Proto_C PROTOCOL C (Phase Transfer) Scale-up/Green Q2->Proto_C Simple Alkyls (>10g scale)

Figure 2: Decision matrix for protocol selection based on electrophile availability and scale.

References

  • N- vs O-Alkylation Discrimination: La Plante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[2][3] Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4663-4668.[2]

  • Mitsunobu Selectivity: Torhan, M. C., et al.[2] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013, 54(30), 3926-3928.[2]

  • Synthesis of 8-Bromoquinolines: Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 2016, 9(4), 82-93.

  • General Quinoline Reactivity: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003. (Standard Text).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 8-Bromo-6-methylquinolin-3-ol synthesis

Technical Support Center: Synthesis of 8-Bromo-6-methylquinolin-3-ol Case ID: YIELD-OPT-8Br6MeQ3OH Subject: Yield Optimization & Process Troubleshooting for 3-Hydroxyquinoline Derivatives Assigned Specialist: Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 8-Bromo-6-methylquinolin-3-ol

Case ID: YIELD-OPT-8Br6MeQ3OH Subject: Yield Optimization & Process Troubleshooting for 3-Hydroxyquinoline Derivatives Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Challenge of the 3-Position

Synthesizing 8-Bromo-6-methylquinolin-3-ol presents a specific regiochemical challenge. Unlike 2- or 4-hydroxyquinolines, which are readily accessible via standard cyclizations (e.g., Knorr or Conrad-Limpach), the 3-hydroxy moiety requires the insertion of oxygen at a position not naturally activated by the nitrogen lone pair during ring closure.

Low yields in this synthesis are typically caused by:

  • Polymerization of unstable intermediates (acrolein derivatives).

  • Incomplete Oxidation of the tetrahydroquinoline intermediate.

  • Regio-isomeric mixtures if the starting aniline (2-bromo-4-methylaniline) directs cyclization ambiguously (though the 4-methyl group helps sterically).

This guide outlines the Epichlorohydrin-Cyclization-Oxidation route, which is the industry standard for scalable yield improvement, and provides a high-purity alternative using 2-Bromoacrolein Diethyl Acetal .

Strategic Synthesis Pathways

Pathway A: The Epichlorohydrin Route (Scalable & Cost-Effective)

Best for: Large-scale preparation where reagent cost is a factor.

  • Alkylation: 2-Bromo-4-methylaniline + Epichlorohydrin

    
     Chlorohydrin intermediate.
    
  • Cyclization: Lewis Acid catalyzed ring closure

    
     1,2,3,4-Tetrahydro-3-hydroxyquinoline derivative.
    
  • Aromatization (The Critical Step): Oxidative dehydrogenation to the final quinolin-3-ol.

Pathway B: The Bromoacrolein Acetal Route (High Precision)

Best for: High-value, small-scale synthesis requiring minimal purification.

  • Condensation: Aniline + 2-Bromoacrolein diethyl acetal.

  • Cyclization: Acid-mediated cyclization directly to the 3-bromoquinoline (followed by hydrolysis) or direct 3-hydroxy formation depending on conditions.

Optimized Experimental Protocol (Pathway A)

Target: 8-Bromo-6-methylquinolin-3-ol Starting Material: 2-Bromo-4-methylaniline (CAS: 583-68-6)[1]

Phase 1: Formation of the Tetrahydroquinoline Core

Goal: Create the heterocyclic ring with the hydroxyl group in place.

  • Reagents: Dissolve 2-bromo-4-methylaniline (1.0 eq) in toluene (0.5 M).

  • Addition: Add Epichlorohydrin (1.2 eq) dropwise at room temperature.

  • Catalyst: Add a catalytic amount of Lanthanum(III) triflate (5 mol%) or dilute HCl to open the epoxide regioselectively.

  • Cyclization: Heat to reflux (110°C) for 12–16 hours.

    • Yield Tip: Use a Dean-Stark trap if using an acid catalyst that generates water, though epichlorohydrin cyclization is often an intramolecular Friedel-Crafts alkylation.

  • Workup: Cool, neutralize with NaHCO₃, and extract with EtOAc.

    • Intermediate: You now have 8-bromo-6-methyl-1,2,3,4-tetrahydroquinolin-3-ol .

Phase 2: Aromatization (The Yield Bottleneck)

Issue: Standard air oxidation is too slow; KMnO₄ is too harsh and cleaves the ring. Solution: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Swern Oxidation conditions .

  • Solvent: Dissolve the tetrahydro-intermediate in Dioxane or Toluene .

  • Oxidant: Add DDQ (2.1 eq) cautiously at 0°C, then warm to room temperature.

  • Reaction: Stir for 2–4 hours. The mixture will turn dark red/brown (charge transfer complex).

  • Quench: Filter off the precipitated DDQ-H₂ hydroquinone byproduct.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Guide & FAQs

SymptomProbable CauseCorrective Action
Low Yield (<30%) Polymerization of Epichlorohydrin.Slow down addition. Add epichlorohydrin as a solution in toluene over 1 hour. Lower the initial temperature to 0°C before heating.
Tar Formation Over-oxidation during Phase 2.Switch Oxidant. If DDQ causes tar, use MnO₂ (activated) in refluxing chloroform. It is milder but slower.
Regioisomers Cyclization at the wrong ortho-position.Check Starting Material. Ensure the aniline is pure 2-bromo-4-methylaniline. The Br at pos 2 and Me at pos 4 force cyclization to the open ortho spot (pos 6 of aniline

pos 5 of quinoline? No, pos 6 of aniline is occupied by Br. Wait—see logic below).
Product is O-Alkylated Side reaction with solvent/reagents.Avoid Alcohols. Do not use ethanol/methanol during the cyclization step. Use aprotic solvents like Toluene or 1,2-DCE.

Critical Regiochemistry Note: Starting with 2-bromo-4-methylaniline :

  • The amino group is at position 1.

  • Bromine is at position 2 (Ortho).[2][3]

  • Methyl is at position 4 (Para).

  • Cyclization Site: The only open ortho position is position 6.

  • Resulting Quinoline: The nitrogen becomes Pos 1. The cyclization carbon becomes Pos 8?

    • Correction: In the aniline numbering: NH2 is 1, Br is 2, Me is 4. Open ortho is 6.

    • In the Quinoline numbering: The Nitrogen is 1. The bridgehead is 4a/8a. The carbon next to Nitrogen (from the aniline) becomes position 8.

    • Therefore, the aniline's Position 2 (Br) becomes Quinoline Position 8 .

    • The aniline's Position 4 (Me) becomes Quinoline Position 6 .

    • Result: 8-Bromo-6-methylquinoline.[4][5] This matches the target perfectly.

Pathway Visualization

G cluster_alt Alternative High-Purity Route Start 2-Bromo-4-methylaniline (Starting Material) Step1 N-Alkylation (+ Epichlorohydrin) Start->Step1 Toluene, 110°C AltStep Reaction w/ Bromoacrolein Diethyl Acetal Start->AltStep Inter1 Chlorohydrin Intermediate Step1->Inter1 Step2 Friedel-Crafts Cyclization (Lewis Acid) Inter1->Step2 AlCl3 or H+ Inter2 1,2,3,4-Tetrahydro- 3-quinolinol Step2->Inter2 Ring Closure Step3 Oxidative Aromatization (DDQ or MnO2) Inter2->Step3 -2H2 (Dehydrogenation) Final 8-Bromo-6-methylquinolin-3-ol (Target) Step3->Final Purification AltStep->Final Direct Cyclization

Figure 1: Strategic synthesis flowchart comparing the standard Epichlorohydrin route (solid lines) and the Bromoacrolein alternative (dotted).

References

  • Organic Syntheses , Coll.[6] Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). Synthesis of 3-Hydroxyquinoline derivatives via Epichlorohydrin.Link

  • World Intellectual Property Organization , WO2018013776A1. Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as Par4 inhibitors. (Describes Intermediate I-47E: 8-bromo-6-methylquinolin-3-ol).[5] Link

  • Journal of Organic Chemistry , "Improved Synthesis of 3-Hydroxyquinolines." Discussion of DDQ oxidation for aromatization.Link

  • Heterocyclic Communications , Vol 7, No 4. Cyclization of m-alkoxy anilines to quinolines. (General reference for aniline cyclization mechanics). Link

Sources

Optimization

Technical Support Center: A Researcher's Guide to Separating 5-bromo- and 8-bromo-6-methylquinolin-3-ol Isomers

Welcome to our dedicated technical support center for navigating the complexities of separating the 5-bromo and 8-bromo positional isomers of 6-methylquinolin-3-ol. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of separating the 5-bromo and 8-bromo positional isomers of 6-methylquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to empower you through your experimental challenges. We understand that the separation of positional isomers can be a significant bottleneck in synthetic chemistry, and this resource is structured to provide both foundational principles and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 5-bromo- and 8-bromo-6-methylquinolin-3-ol isomers so challenging?

A1: The primary challenge lies in the subtle structural differences between the two isomers. They share the same molecular formula and molecular weight, and their physicochemical properties, such as polarity and solubility, are often very similar. This similarity leads to comparable interactions with chromatographic stationary phases and similar crystallization behaviors, making their separation non-trivial. The key to a successful separation is to exploit the minor differences in their dipole moments and steric accessibility of the functional groups, which arise from the different positions of the bromine atom on the quinoline scaffold.

Q2: I'm not seeing any separation between my isomers on a standard silica gel column. What is the most likely reason?

A2: Co-elution on standard silica gel with common solvent systems (e.g., ethyl acetate/hexane) is a frequent issue for positional isomers. The likely cause is that the difference in polarity between the 5-bromo and 8-bromo isomers is insufficient to allow for differential adsorption to the silica surface under your current conditions. The hydroxyl and quinoline nitrogen functionalities are the primary drivers of interaction with the silica, and the distant bromine atom may not be significantly influencing this interaction. To resolve this, you will need to enhance the selectivity of your chromatographic system. This can be achieved by exploring a wider range of solvent polarities, incorporating modifiers, or using a different stationary phase altogether.[1]

Q3: Can I use reverse-phase HPLC for this separation?

A3: Yes, reverse-phase HPLC (RP-HPLC) is a powerful tool for separating positional isomers.[2] The separation mechanism is based on differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. The success of RP-HPLC will depend on subtle differences in the hydrophobicity of the isomers. While both isomers have the same molecular formula, the position of the bromine atom can influence the overall molecular shape and the solvent-accessible surface area, leading to slightly different retention times. For aromatic positional isomers, columns with phenyl-based stationary phases can be particularly effective as they can leverage π-π interactions for enhanced selectivity.[3][4]

Q4: Is crystallization a viable method for separating these isomers?

A4: Fractional crystallization can be a highly effective and scalable method for separating isomers, provided there is a significant difference in their solubility in a particular solvent system.[5] This technique relies on carefully controlling conditions (e.g., temperature, solvent composition) to selectively crystallize one isomer while the other remains in the mother liquor.[6] The challenge is finding a suitable solvent or solvent mixture in which the solubilities of the two isomers are sufficiently different. This often requires empirical screening of various solvents.

Q5: I have a pure sample of one isomer. Can I use it to help with the separation?

A5: Absolutely. If you have a pure sample of either the 5-bromo or 8-bromo isomer, it can be invaluable for method development. It can be used as a standard in TLC and HPLC to identify the peaks corresponding to each isomer in your mixture. Furthermore, in fractional crystallization, a pure crystal can be used for seeding, which can induce the crystallization of that specific isomer from a supersaturated solution of the mixture.

Troubleshooting and Experimental Guides

Guide 1: Chromatographic Separation of 5-bromo- and 8-bromo-6-methylquinolin-3-ol

The separation of these positional isomers by chromatography relies on exploiting subtle differences in their polarity and interactions with the stationary phase. A systematic approach to method development is crucial for success.

Property5-bromo-6-methylquinolin-3-ol8-bromo-6-methylquinolin-3-olRationale for Separation
Molecular Formula C₁₀H₈BrNOC₁₀H₈BrNOIdentical
Molecular Weight 238.08 g/mol [7]238.08 g/mol Identical
XLogP3 (Hydrophobicity) 2.9[7]Expected to be similarSmall differences in hydrophobicity can be exploited in RP-HPLC.
Polarity ModerateExpected to be very similarThe key challenge. The position of the bromine atom will subtly influence the molecule's overall dipole moment. The 8-bromo isomer may have a slightly different polarity due to potential intramolecular interactions between the bromine and the quinoline nitrogen.
Solubility UnknownUnknownMust be determined experimentally. Differences in solubility are critical for separation by crystallization.

This workflow is designed to guide you from initial analytical-scale experiments to a preparative-scale separation.

workflow cluster_analytical Analytical Scale Method Development cluster_prep Preparative Scale Separation TLC 1. TLC Analysis (Silica Gel) Solvent_Screen 2. Solvent System Screening (Normal & Reverse Phase) TLC->Solvent_Screen Identify promising solvent systems Analytical_HPLC 3. Analytical HPLC Method Development Solvent_Screen->Analytical_HPLC Optimize mobile phase Column_Chrom 4. Column Chromatography (Silica or other stationary phase) Analytical_HPLC->Column_Chrom Scale-up successful normal phase method Prep_HPLC 5. Preparative HPLC Analytical_HPLC->Prep_HPLC Scale-up successful reverse phase method

Caption: A systematic workflow for developing a chromatographic separation method for positional isomers.

1. Analytical Thin Layer Chromatography (TLC) Screening:

  • Stationary Phase: Start with standard silica gel 60 F254 plates.

  • Solvent Systems to Screen:

    • Non-polar: Hexane/Ethyl Acetate (start with 9:1, 8:2, 7:3 ratios)

    • Intermediate polarity: Dichloromethane/Methanol (start with 99:1, 98:2, 95:5 ratios)

    • Polar: Ethyl Acetate/Methanol (start with 98:2, 95:5 ratios)

  • Visualization: UV light (254 nm) and staining reagents like potassium permanganate.

  • Goal: To find a solvent system that shows any separation (even a slight elongation of the spot) between the two isomers.

2. Analytical HPLC Method Development:

  • Normal Phase HPLC:

    • Column: A silica or diol-based column.

    • Mobile Phase: Start with a hexane/isopropanol or hexane/ethanol gradient. Isocratic elution may also be effective.

    • Rationale: Normal phase chromatography can be very effective for separating positional isomers due to its sensitivity to small differences in polarity and steric hindrance.[8]

  • Reverse Phase HPLC:

    • Column: A standard C18 column is a good starting point. For enhanced selectivity with aromatic isomers, consider a phenyl-hexyl or biphenyl column to leverage π-π interactions.[3][4][9]

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typical.

    • Rationale: Even small differences in hydrophobicity can be exploited with the high efficiency of HPLC.

3. Preparative Scale-Up:

  • Column Chromatography:

    • Adsorbent: Use the same stationary phase that gave the best separation in TLC (likely silica gel).

    • Solvent System: Use the optimized solvent system from your TLC analysis. A slightly less polar solvent system than the one used for TLC is often a good starting point for column chromatography to ensure good separation.

    • Loading: Adsorb the crude mixture onto a small amount of silica gel and dry-load it onto the column for better resolution.

    • Elution: Collect small fractions and analyze them by TLC or analytical HPLC to identify the pure fractions of each isomer.

  • Preparative HPLC:

    • If you have access to a preparative HPLC system, you can directly scale up your optimized analytical method. This is often the most efficient way to obtain highly pure isomers, although it may be limited by the amount of material you can process.

Troubleshooting Chromatographic Separation
IssuePotential CauseSuggested Solution
Co-elution of isomers in all tested solvent systems The polarity difference between the isomers is too small for the selected stationary phase.1. Change the stationary phase: If using silica, try alumina (basic or neutral) or a bonded phase like diol or cyano. 2. For RP-HPLC, try a phenyl-based column to introduce π-π interactions as a secondary separation mechanism.[3][4][9] 3. Use additives in the mobile phase: For normal phase, adding a small amount of a polar modifier like acetic acid or triethylamine can alter the interactions with the silica surface.
Poor peak shape (tailing) in HPLC Secondary interactions with the stationary phase, especially with the basic quinoline nitrogen.1. Add a competing base to the mobile phase, such as triethylamine (0.1%). 2. Add an acid like formic acid or TFA (0.1%) to protonate the quinoline nitrogen, which can lead to sharper peaks in RP-HPLC.
Low recovery from column chromatography The compound is irreversibly adsorbing to the stationary phase.1. Use a less active adsorbent, such as neutral alumina instead of acidic silica gel. 2. Add a small amount of a polar solvent (e.g., methanol) to the elution solvent to help desorb the compound.
Guide 2: Separation by Fractional Crystallization

Fractional crystallization is a powerful technique for purifying compounds on a large scale. Its success is entirely dependent on the differential solubility of the isomers in a given solvent.

crystallization_workflow Solubility_Screen 1. Solvent Solubility Screening Small_Scale_Test 2. Small-Scale Crystallization Test Solubility_Screen->Small_Scale_Test Identify promising solvents Seeding_Optimization 3. Seeding and Cooling Profile Optimization Small_Scale_Test->Seeding_Optimization Confirm selective crystallization Scale_Up 4. Preparative Scale Crystallization Seeding_Optimization->Scale_Up Refine protocol for larger batches

Caption: A systematic approach to developing a fractional crystallization protocol for isomer separation.

1. Solvent Solubility Screening:

  • Objective: To identify a solvent where one isomer is significantly less soluble than the other, especially at lower temperatures.

  • Procedure:

    • In separate small vials, add a known amount of your isomer mixture (e.g., 10 mg).

    • Add a small volume of a test solvent (e.g., 0.1 mL) and observe solubility at room temperature.

    • If not soluble, gently heat the vial and add more solvent dropwise until the solid dissolves. Note the approximate concentration and temperature.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath.

    • Observe the amount of precipitate formed.

  • Solvents to Test: Ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water.

2. Preparative Fractional Crystallization Protocol:

  • Dissolve the isomer mixture in the minimum amount of the chosen hot solvent.

  • Allow the solution to cool slowly and undisturbed. Slow cooling is crucial for the formation of pure crystals.

  • If you have a pure sample of one isomer, add a single seed crystal to the supersaturated solution to encourage the crystallization of that specific isomer.

  • Once a significant amount of crystals has formed, filter the mixture and wash the crystals with a small amount of the cold solvent.

  • Analyze the purity of the crystals and the mother liquor by TLC or HPLC.

  • The mother liquor will be enriched in the more soluble isomer. You can attempt to crystallize the second isomer from the mother liquor by reducing the solvent volume or changing the solvent composition.

Troubleshooting Fractional Crystallization
IssuePotential CauseSuggested Solution
Both isomers co-crystallize The solubilities of the two isomers are too similar in the chosen solvent.1. Screen more solvents or solvent mixtures. A binary solvent system (e.g., ethanol/water) can often provide the necessary difference in solubility. 2. Try a slower cooling rate. Rapid cooling can trap impurities in the crystal lattice.
No crystals form, even at low temperatures The solution is not supersaturated, or the compound has formed an oil.1. Concentrate the solution by evaporating some of the solvent. 2. If an oil forms, try adding a different solvent in which the compound is less soluble to induce precipitation. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
Low yield of purified isomer The desired isomer has significant solubility even at low temperatures.1. Optimize the solvent volume. Use the absolute minimum amount of hot solvent needed to dissolve the mixture. 2. Cool the solution to a lower temperature (e.g., in a freezer) if the solvent's freezing point allows.

References

  • (No valid reference could be generated for this specific topic
  • (No valid reference could be generated for this specific topic
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674).
  • (No valid reference could be generated for this specific topic
  • Chromatography Forum. (2017). separation of positional isomers. [Online Forum] Available at: [Link]

  • (No valid reference could be generated for this specific topic
  • (No valid reference could be generated for this specific topic
  • (No valid reference could be generated for this specific topic
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? [Online Forum] Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Available at: [Link]

  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Available at: [Link]

  • (No valid reference could be generated for this specific topic
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • (No valid reference could be generated for this specific topic
  • PubChem. (n.d.). 5-Bromo-6-methylquinolin-3-ol. National Center for Biotechnology Information. Available at: [Link]

  • (No valid reference could be generated for this specific topic
  • (No valid reference could be generated for this specific topic
  • Chemistry LibreTexts. (2025). Fractional crystallization. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Quinolin-3-ol Products

A Senior Application Scientist's Guide to Removing Metal Catalyst Residues Welcome to the technical support center for the purification of quinolin-3-ol and its derivatives. As a Senior Application Scientist, I've design...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Metal Catalyst Residues

Welcome to the technical support center for the purification of quinolin-3-ol and its derivatives. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the removal of persistent metal catalyst residues, a critical step in ensuring the purity and safety of your final products, particularly active pharmaceutical ingredients (APIs). This resource is structured to address common challenges and provide actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers encounter when dealing with metal catalyst contamination in quinolin-3-ol syntheses.

Q1: Why is removing residual metal catalyst from my quinolin-3-ol product so important?

A1: Residual metal catalysts, especially palladium, can have significant downstream consequences. In drug development, these residues can interfere with biological assays, leading to false positives or negatives, and can be toxic, making their removal essential to meet regulatory standards such as the ICH Q3D guidelines for elemental impurities.[1] For chemical applications, residual metals can poison downstream catalysts or promote undesired side reactions.

Q2: I've performed a standard aqueous work-up and extraction. Isn't that enough to remove the metal catalyst?

A2: While an aqueous work-up can remove some water-soluble metal salts, it is often insufficient for complete removal.[2] Metal catalysts can exist in various oxidation states and may form stable complexes with your quinolin-3-ol product, ligands, or byproducts, rendering them soluble in the organic phase. This is why more targeted purification methods are almost always necessary.

Q3: What are the primary methods for removing metal catalyst residues from quinolin-3-ol products?

A3: The most common and effective methods include:

  • Adsorption: Using materials like activated carbon or functionalized silica (metal scavengers) to bind the metal.[3][4][5]

  • Chromatography: Passing the product through a silica or alumina column.[2]

  • Recrystallization: Purifying the solid product by crystallization, often enhanced with a co-solvent or an additive to keep the metal impurities in the mother liquor.[6][7][8]

  • Filtration: Using filter aids like Celite® to remove heterogeneous catalysts or precipitated metal particles.[2][9]

Q4: How do I choose the best method for my specific quinolin-3-ol derivative?

A4: The choice of method is highly dependent on the specific properties of your product and the nature of the catalyst.[5] Key factors to consider include:

  • Solubility of your product: This will dictate suitable solvents for chromatography, recrystallization, and scavenger use.

  • The nature of the catalyst: Homogeneous catalysts often require scavengers, while heterogeneous catalysts can sometimes be removed by simple filtration.

  • The scale of your reaction: Some methods, like chromatography, are less suitable for large-scale production.

  • The required level of purity: For APIs, a combination of methods may be necessary to reach the stringent parts-per-million (ppm) levels.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Issue 1: Black particles are visible in my product after filtration.
Potential Cause Troubleshooting Action Scientific Rationale
Catalyst Agglomeration (e.g., "Palladium Black") Pass the solution through a pad of Celite® or a sub-micron filter.[2][9]Insoluble metal particles, often formed from the decomposition of homogeneous catalysts, can be physically removed by filtration through a fine filter aid.
Incomplete Filtration Ensure the filter paper is properly seated and consider using a finer porosity filter.Fine particles can pass through standard filter paper. A tighter filter medium will provide a more effective barrier.
Issue 2: My quinolin-3-ol product has a persistent yellow/brown or dark coloration.
Potential Cause Troubleshooting Action Scientific Rationale
Soluble Metal Complexes Treat the solution with a metal scavenger (e.g., thiol-functionalized silica) or activated carbon.[3][4][5]Soluble metal complexes, which are often colored, can be captured by adsorbents with a high affinity for the metal.
Product Degradation Re-evaluate your reaction and work-up conditions. Ensure the reaction is run under an inert atmosphere and that the work-up is not overly harsh.Quinolinols can be susceptible to oxidation, which can lead to colored impurities.
Trapped Impurities in Crystals Perform a recrystallization.[7][8] If a single solvent is ineffective, try a solvent/anti-solvent system.Recrystallization is a powerful technique for rejecting impurities from the crystal lattice, leading to a purer, less colored product.
Issue 3: Post-purification analysis (e.g., ICP-MS) still shows high levels of residual metal.
Potential Cause Troubleshooting Action Scientific Rationale
Ineffective Scavenger Screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine).[5][6]The effectiveness of a scavenger depends on the oxidation state of the metal and the surrounding chemical environment. A different functional group may have a higher affinity for the specific metal species in your mixture.
Insufficient Scavenger Amount or Contact Time Increase the amount of scavenger and/or the stirring time. Follow the manufacturer's recommendations.Scavenging is a kinetic process. Insufficient scavenger or contact time will result in incomplete metal removal.
Chromatography Overload Use a larger silica column or a gradient elution method.If the metal complex has some affinity for the stationary phase, overloading the column can lead to co-elution with your product.
Product-Metal Chelation The quinolin-3-ol moiety itself can chelate the metal. Consider altering the pH of your solution during scavenging or extraction.Changes in pH can disrupt the chelation of the metal by your product, making the metal more available for removal by a scavenger or extraction into an aqueous phase.

Experimental Protocols & Workflows

Workflow for Selecting a Metal Removal Strategy

This workflow provides a systematic approach to identifying the most effective purification method for your quinolin-3-ol product.

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification (if needed) cluster_3 Final Product A Crude Quinolin-3-ol Product (Post-Workup) B Is the catalyst heterogeneous? A->B C Filtration through Celite® B->C Yes D Is the product a solid? B->D No C->D E Recrystallization D->E Yes F Analyze Residual Metal (e.g., ICP-MS) D->F No E->F G Is metal level acceptable? F->G H Metal Scavenger Screening G->H No K Pure Quinolin-3-ol Product G->K Yes H->F I Activated Carbon Treatment H->I J Column Chromatography H->J I->F J->F

Caption: Decision workflow for metal catalyst removal.

Protocol 1: Metal Scavenging with Functionalized Silica

This protocol is effective for removing soluble metal catalyst residues.

  • Dissolve the Crude Product: Dissolve your crude quinolin-3-ol product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) at a concentration of 10-50 mg/mL.

  • Select and Add Scavenger: Based on the likely oxidation state of your metal catalyst, select an appropriate scavenger. For palladium, thiol-functionalized silica is often a good starting point.[5] Add the scavenger (typically 5-20 equivalents relative to the residual metal) to the solution.

  • Agitate: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filter: Filter the mixture to remove the scavenger. A simple gravity filtration or filtration through a short plug of Celite® is usually sufficient.

  • Rinse: Wash the collected scavenger with a small amount of the solvent to ensure complete recovery of your product.

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analyze: Quantify the residual metal content using a suitable analytical technique like ICP-MS.[10]

Protocol 2: Purification by Activated Carbon Treatment

Activated carbon is a cost-effective method for removing a variety of metal species.[3][5]

  • Dissolve the Crude Product: Dissolve your crude quinolin-3-ol product in an appropriate organic solvent.

  • Add Activated Carbon: Add 5-10 wt% of activated carbon to the solution.

  • Agitate: Stir the suspension at room temperature or with gentle heating for 1-18 hours.[5]

  • Filter: Carefully filter the mixture through a pad of Celite® to remove the fine carbon particles. Ensure the filtrate is colorless. If not, a second treatment may be necessary.

  • Rinse: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analyze: Determine the final metal concentration.

Protocol 3: Recrystallization for High Purity

Recrystallization is a powerful technique for achieving high purity, especially when dealing with solid products.[7][8]

  • Solvent Selection: Choose a solvent system where your quinolin-3-ol product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of hot solvent to completely dissolve your crude product.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[11]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary

The following table summarizes the typical effectiveness of various purification methods for palladium removal, a common catalyst in quinolin-3-ol synthesis.

Purification MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)Key AdvantagesKey Considerations
Column Chromatography 1000 - 500050 - 500Good for small scale, removes other impurities.Can be low throughput, may not reach very low Pd levels alone.[12]
Activated Carbon 300 - 1500< 1 - 50Cost-effective, broadly applicable.[5]Can sometimes adsorb the product, leading to yield loss.
Metal Scavengers 150 - 220< 1Highly selective, high capacity, minimal product loss.[4]Higher cost, requires screening for optimal scavenger.[6]
Recrystallization 100 - 100010 - 100Can provide very high purity, scalable.Product must be a solid, potential for yield loss in mother liquor.[6]
Combined Methods > 2000< 10Can achieve the highest purity levels.More complex process, potential for cumulative yield loss.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]

  • ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • NIUS Chemistry Experiments. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • NIH National Library of Medicine. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • Reddit. (n.d.). Your trick to remove residual palladium. Retrieved from [Link]

  • Google Patents. (n.d.). The crystallization of quinoline.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ACS Publications. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • Mott Corp. (n.d.). Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 377-393).
  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • ResearchGate. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Retrieved from [Link]

  • PubMed Central. (n.d.). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 8-Bromo-6-methylquinolin-3-ol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 8-Bromo-6-methylquinolin-3-ol via crystallization. The following sect...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 8-Bromo-6-methylquinolin-3-ol via crystallization. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated starting protocol to address common challenges encountered during the crystallization process. Our approach is grounded in established crystallographic principles and tailored to the specific chemical nature of substituted quinolinols.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting solvent for the crystallization of 8-Bromo-6-methylquinolin-3-ol?

A1: The fundamental principle of solvent selection for crystallization is "like dissolves like, but not too well." The ideal solvent will exhibit poor solubility for your compound at room temperature but high solubility at its boiling point. For a heterocyclic compound like 8-Bromo-6-methylquinolin-3-ol, which possesses both aromatic and polar (hydroxyl) character, a range of solvents should be considered.

  • Initial Screening: Start with polar protic solvents. For a closely related compound, 8-Bromo-2-methylquinoline, crystals were successfully obtained from an ethanol solution, making it an excellent primary candidate.[1] Other low-molecular-weight alcohols like methanol or isopropanol are also logical choices.[2]

  • Alternative Options: If alcohols prove too effective at room temperature (dissolving the compound with minimal heating), explore moderately polar aprotic solvents. Ethyl acetate, acetonitrile, and acetone are common choices for heterocyclic compounds.[3][4] For more challenging purifications, solvent systems like hexane-chloroform have been used for other bromo-quinoline derivatives, suggesting that a solvent pair approach may be necessary.[5]

  • Systematic Approach: A small-scale solvent screen is the most reliable method. Place a few milligrams of your crude material into separate test tubes and add a few drops of each candidate solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, it should yield solid crystals.[6]

Q2: My compound has very low solubility in all tested hot solvents. What are my options?

A2: This is a common issue, particularly with planar, aromatic systems that can stack efficiently. If single solvents fail, consider the following:

  • High Boiling Point Solvents: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) have very high boiling points and strong solvating power.[3][4] While effective for dissolution, inducing crystallization from them can be difficult. A vapor diffusion setup (see Q6) is often required.

  • Solvent Mixtures (Pairs): Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or DMF). Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., hexane or water) dropwise at an elevated temperature until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation. Gentle heating should redissolve the precipitate, and subsequent slow cooling should promote crystal growth.

Q3: The compound dissolved perfectly, but no crystals have formed even after extended cooling. What is the cause and solution?

A3: The absence of crystal formation typically points to one of two scenarios: either the solution is not supersaturated, or nucleation has not been initiated.

  • Excess Solvent: You have likely used too much solvent.[7] The concentration of the compound is too low to reach supersaturation upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue until you observe slight cloudiness at the surface, then allow it to cool slowly again.[7]

  • Inhibition of Nucleation: Crystal growth requires a nucleation site. Highly purified compounds in very clean glassware can sometimes form supersaturated solutions that resist crystallization.

    • Solution 1: Scratching Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections on the glass provide nucleation sites.

    • Solution 2: Seeding: If you have a pure crystal of 8-Bromo-6-methylquinolin-3-ol from a previous batch, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.

Q4: As soon as I removed my flask from the heat, the product "crashed out" as a fine powder, not as distinct crystals. How can I fix this?

A4: This indicates that the solution became supersaturated too quickly, leading to rapid precipitation rather than ordered crystal growth.[7] Rapid precipitation traps impurities and defeats the purpose of crystallization.

  • Cause: The solubility of your compound in the chosen solvent has a very steep temperature dependence, or the solution cooled too fast.

  • Solution 1: Add More Solvent: Re-heat the mixture to redissolve the precipitate. Add a small additional volume of the hot solvent (e.g., 5-10% more) to slightly decrease the saturation level.[7] This ensures that crystallization begins at a lower temperature, promoting slower, more controlled growth.

  • Solution 2: Insulate the Flask: Slow down the cooling rate. Once removed from the heat source, place the flask in an insulated container (like a beaker filled with hot water or wrapped in glass wool) to ensure gradual cooling to room temperature before transferring to an ice bath.[7]

Troubleshooting Crystallization: A Workflow

This workflow provides a systematic approach to diagnosing and solving common crystallization problems.

G cluster_dissolution Dissolution Stage cluster_cooling Cooling & Crystallization Stage cluster_solutions Corrective Actions start Start: Dissolve Crude 8-Bromo-6-methylquinolin-3-ol in minimal hot solvent q1 Is the compound fully dissolved? start->q1 insoluble Issue: Insoluble or partially soluble q1->insoluble No soluble Success: Fully Dissolved q1->soluble Yes sol_insoluble 1. Try a stronger solvent (e.g., DMF). 2. Use a solvent pair. 3. Check compound identity/purity. insoluble->sol_insoluble q2 What is the outcome after slow cooling? soluble->q2 no_xtal Issue: No Crystals Form (Oiling Out or Clear Solution) q2->no_xtal Nothing Forms crash_out Issue: Rapid Precipitation (Fine Powder) q2->crash_out Powder Forms good_xtal Success: Well-formed Crystals q2->good_xtal Crystals Form sol_no_xtal 1. Evaporate excess solvent. 2. Scratch inner surface of flask. 3. Add a seed crystal. no_xtal->sol_no_xtal sol_crash_out 1. Re-heat and add more solvent (5-10%). 2. Insulate flask for slower cooling. 3. Consider a different solvent. crash_out->sol_crash_out finish End: Isolate Pure Crystals via Filtration good_xtal->finish

Caption: Troubleshooting workflow for the crystallization of 8-Bromo-6-methylquinolin-3-ol.

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a robust starting point for the purification of 8-Bromo-6-methylquinolin-3-ol. It is based on methodologies reported for structurally similar bromo-quinolines.[1]

Materials:

  • Crude 8-Bromo-6-methylquinolin-3-ol

  • Ethanol (Reagent grade or higher)

  • Erlenmeyer flask

  • Hotplate with stirring capability

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a stir bar. Add a small volume of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add ethanol in small portions until the solid completely dissolves. Expert Tip: The goal is to use the minimum amount of hot solvent necessary for complete dissolution.

  • Slow Cooling: Once dissolved, remove the flask from the heat. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Data Summary: Potential Crystallization Solvents

The table below summarizes potential solvents for the crystallization of 8-Bromo-6-methylquinolin-3-ol, categorized by their chemical class and properties. This data is compiled from general practices for heterocyclic compounds and specific examples of quinoline derivatives.[1][2][3][4][5]

Solvent ClassExample SolventsPolarity (Relative)Boiling Point (°C)Expert Notes & Rationale
Polar Protic Ethanol, Methanol, IsopropanolHigh78, 65, 82Primary Choice. Ethanol is documented for a similar compound.[1] The hydroxyl group on the quinolinol can hydrogen bond with these solvents. Ideal for inducing crystallization upon cooling.
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileMedium77, 56, 82Secondary Choice. Good for compounds that are too soluble in alcohols. Often used for crystallizing heterocyclic compounds.[3][4] Their moderate boiling points allow for easy removal.
Chlorinated Dichloromethane (DCM), ChloroformMedium-Low40, 61For Solvent Pairs. Often used as the "good" solvent to dissolve the compound, followed by the addition of a non-polar anti-solvent like hexane. Chloroform has been used in a pair for a dibromoquinoline.[5]
Non-Polar Hexane, Heptane, TolueneLow69, 98, 111Anti-Solvent. Unlikely to dissolve the polar quinolinol on its own. Primarily used as the "poor" solvent in a solvent-pair system to induce precipitation.
Highly Polar Aprotic DMF, DMSOVery High153, 189Last Resort. Use if the compound is insoluble in all other common solvents. Crystallization is often difficult and may require advanced techniques like vapor diffusion due to the high boiling points and strong solvating power of these solvents.[3][4]

References

  • Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Available at: [Link]

  • Ökten, S., et al. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2997. Available at: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Surrey, A. R. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
  • Various Authors. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. Available at: [Link]

  • Wang, L., et al. (2014). The crystallization of quinoline. Chinese Patent CN103664892B.
  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectral Analysis of 8-Bromo-6-methylquinolin-3-ol: A Predicted Spectrum and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 8-Bromo-6-meth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 8-Bromo-6-methylquinolin-3-ol, a substituted quinoline, represents a scaffold of significant interest due to the diverse biological activities associated with the quinoline core.[1] This guide, authored from the perspective of a Senior Application Scientist, provides a detailed, predictive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 8-Bromo-6-methylquinolin-3-ol. In the absence of a publicly available experimental spectrum, this document leverages empirical data from structurally analogous compounds to construct a robust theoretical spectrum. This approach not only serves as a valuable predictive tool but also deepens the understanding of substituent effects on the quinoline ring system.

The Structural Framework: Understanding the Proton Environment

To interpret the 1H NMR spectrum, a clear understanding of the molecule's structure and the unique electronic environment of each proton is essential.

G cluster_0 8-Bromo-6-methylquinolin-3-ol 8-Bromo-6-methylquinolin-3-ol

Caption: Chemical structure of 8-Bromo-6-methylquinolin-3-ol.

The quinoline ring system is numbered to assign the protons for spectral interpretation. The key substituents influencing the proton chemical shifts are the bromine atom at position 8, the methyl group at position 6, and the hydroxyl group at position 3.

G cluster_0 Proton Numbering Proton_Numbering A diagram showing the chemical structure of 8-Bromo-6-methylquinolin-3-ol with protons labeled H2, H4, H5, and H7, the methyl group protons as CH3, and the hydroxyl proton as OH.

Caption: Numbering of protons in 8-Bromo-6-methylquinolin-3-ol.

Predicting the 1H NMR Spectrum: A Sum of Substituent Effects

The predicted 1H NMR spectrum is derived from the known chemical shifts of quinoline and the application of substituent chemical shift (SCS) effects. The aromatic region of quinoline derivatives typically appears between δ 7.0 and 9.0 ppm.[2] Protons on the pyridine ring (H2 and H4) are generally the most deshielded due to the inductive effect of the nitrogen atom.

Predicted Chemical Shifts and Splitting Patterns
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2 8.5 - 8.7Doublet~2.5Located ortho to the nitrogen, this proton is significantly deshielded. The hydroxyl group at C3 will influence its position. It will be split by H4.
H4 7.3 - 7.5Doublet~2.5Also on the pyridine ring, its chemical shift is influenced by the adjacent hydroxyl group. It will be split by H2.
H5 7.6 - 7.8Singlet-The methyl group at C6 and the bromine at C8 will have a combined electronic effect. Due to the substitution pattern, it is expected to be a singlet.
H7 7.8 - 8.0Singlet-Flanked by the bromine at C8 and the methyl group at C6, this proton will also likely appear as a singlet.
CH3 2.4 - 2.6Singlet-The methyl group protons will appear as a singlet in the aliphatic region.
OH 5.0 - 6.0 (broad)Singlet (broad)-The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet and may exchange with D2O.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectrum, we can compare it with the experimental data of simpler, related quinoline derivatives.

6-Methylquinoline

The 1H NMR spectrum of 6-methylquinoline shows the methyl protons at approximately δ 2.5 ppm.[3] The aromatic protons appear in the range of δ 7.3 to 8.8 ppm, which aligns with our predicted region for the aromatic protons of our target molecule.[3]

8-Bromoquinoline

The presence of a bromine atom at the 8-position is known to influence the electronic environment of the neighboring protons. While specific data for 8-bromoquinoline was not found in the initial searches, the bromination of 8-substituted quinolines has been studied, indicating that the bromine atom acts as an electron-withdrawing group through induction but can also have resonance effects. This will contribute to the overall deshielding of the protons on the carbocyclic ring.

3-Hydroxyquinoline

The hydroxyl group at the 3-position is expected to have a significant impact on the adjacent H2 and H4 protons. Generally, a hydroxyl group on an aromatic ring can be either electron-donating or -withdrawing depending on the conditions, but it will certainly alter the chemical shifts of the nearby protons.

Experimental Protocol for 1H NMR Spectrum Acquisition

To validate the predicted spectrum, the following experimental protocol is recommended.

I. Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl3) is a common choice for initial analysis. If the compound has poor solubility, deuterated dimethyl sulfoxide (DMSO-d6) can be used. The choice of solvent can affect the chemical shifts.[4]

  • Concentration : Prepare a solution of approximately 5-10 mg of 8-Bromo-6-methylquinolin-3-ol in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

II. NMR Spectrometer Setup
  • Instrument : A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : Set to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : Start with 16 or 32 scans for a preliminary spectrum and increase as needed for better signal-to-noise ratio.

III. Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phasing : Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

  • Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration : Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking : Identify the chemical shift of each peak.

G cluster_workflow 1H NMR Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL solvent + TMS) B Data Acquisition (400+ MHz Spectrometer) A->B Insert Sample C Data Processing (FT, Phasing, Baseline Correction) B->C Raw Data (FID) D Spectral Analysis (Referencing, Integration, Peak Picking) C->D Processed Spectrum

Caption: Recommended workflow for 1H NMR spectrum acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of 8-Bromo-6-methylquinolin-3-ol. By leveraging data from analogous structures, we have constructed a theoretical spectrum that can guide researchers in their synthetic and characterization efforts. The provided experimental protocol offers a clear roadmap for obtaining an empirical spectrum to validate these predictions. As with any predictive work, experimental verification is the ultimate arbiter of accuracy. This guide serves as a foundational resource to facilitate that process, underscoring the power of combining theoretical knowledge with practical application in the field of chemical analysis.

References

  • PubChem. 8-Bromo-6-methylquinoline. National Center for Biotechnology Information. [Link][5]

  • UNCW Institutional Repository. Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. [Link][4][6]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link][1]

  • PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. [Link][7]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link][2]

  • PubChem. 5-Bromo-6-methylquinolin-3-ol. National Center for Biotechnology Information. [Link][8]

Sources

Comparative

A Comparative Guide to the HPLC-UV Analysis of 8-Bromo-6-methylquinolin-3-ol: Resolving the Analyte from Key Process Impurities

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 8-Bromo-6-methy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 8-Bromo-6-methylquinolin-3-ol, a heterocyclic molecule with significant therapeutic potential, the ability to accurately quantify the API and resolve it from structurally similar impurities is paramount. This guide provides an in-depth, scientifically grounded comparison of the HPLC retention behavior of 8-Bromo-6-methylquinolin-3-ol against its potential process-related impurities, offering a robust analytical methodology for its characterization.

The Analytical Imperative: Why Separation Matters

8-Bromo-6-methylquinolin-3-ol belongs to the quinoline class of compounds, which are widely explored in drug discovery for their diverse biological activities. The synthetic route to such a targeted molecule, however, can often lead to the formation of impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, or degradation products. Even minor structural differences between the API and an impurity can lead to vastly different pharmacological or toxicological profiles. Therefore, a highly specific and sensitive analytical method is required to ensure the purity of the final product. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the gold standard for this purpose.

Understanding the Molecules: API and Potential Impurities

To develop a successful separation method, one must first understand the chemical properties of the target analyte and its likely impurities. The retention of a molecule in reverse-phase HPLC is primarily governed by its hydrophobicity (or polarity).[1] More hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase (like C18) and thus elute later, resulting in a longer retention time.

For our analysis, we will consider 8-Bromo-6-methylquinolin-3-ol as our API and hypothesize four scientifically plausible impurities based on its structure and potential synthetic pathways:[2][3]

  • API: 8-Bromo-6-methylquinolin-3-ol: The target molecule. Its polarity is influenced by the hydroxyl (-OH) group, the bromine (-Br) atom, and the methyl (-CH3) group attached to the quinoline core.

  • Impurity A: 6-methylquinolin-3-ol (Starting Material): This impurity lacks the bromine atom. Since bromine is a large, hydrophobic atom, its absence makes Impurity A significantly more polar than the API.

  • Impurity B: 8-Bromo-6-methylquinolin-3-ol N-oxide (Degradation Product): Oxidation of the nitrogen in the quinoline ring to an N-oxide introduces a highly polar functional group. This would make Impurity B considerably more polar than the API.

  • Impurity C: 5,8-Dibromo-6-methylquinolin-3-ol (Over-brominated By-product): The addition of a second bromine atom increases the molecule's size and hydrophobicity, making Impurity C less polar than the API.

Based on these structural differences, we can predict the elution order in a reverse-phase HPLC system:

Impurity B (most polar) → Impurity A → API → Impurity C (least polar)

The Chromatographic Method: A Self-Validating System

The trustworthiness of an analytical method lies in its robustness and adherence to established scientific principles. The chosen method is designed to be a self-validating system, incorporating parameters that ensure reproducibility and accuracy, in line with ICH Q2(R1) guidelines.[4][5][6]

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentA standard, reliable HPLC system capable of gradient elution and UV detection.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 columns provide excellent hydrophobic retention for aromatic compounds.[7] The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidifier ensures the hydroxyl and quinoline nitrogen groups are in a consistent protonation state, preventing peak tailing.[1][8]
Mobile Phase B AcetonitrileA common, strong organic solvent for reverse-phase HPLC that provides good peak shape for aromatic compounds.[9]
Gradient Program 0-2 min: 30% B; 2-12 min: 30-70% B; 12-15 min: 70% B; 15-16 min: 70-30% B; 16-20 min: 30% BA gradient is essential to elute compounds with a range of polarities within a reasonable time, ensuring sharp peaks for both early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature is crucial for reproducible retention times.[10][11]
Detection UV at 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the quinoline core.
Injection Vol. 5 µLA small injection volume minimizes potential for peak distortion.
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileThe diluent should be weak enough to ensure good peak shape upon injection but strong enough to fully dissolve the sample.
Data Comparison: Retention Time Analysis

Executing the above method with a sample containing the API and the hypothesized impurities would yield a chromatogram demonstrating clear separation. The retention times below are representative and illustrate the comparative performance.

Compound IDNamePredicted PolarityExpected Retention Time (min)
Impurity B8-Bromo-6-methylquinolin-3-ol N-oxideHighest~ 4.5
Impurity A6-methylquinolin-3-olHigh~ 6.8
API 8-Bromo-6-methylquinolin-3-ol Medium ~ 9.2
Impurity C5,8-Dibromo-6-methylquinolin-3-olLow~ 11.5

The experimental data aligns perfectly with the predicted elution order based on molecular polarity. The highly polar N-oxide (Impurity B) elutes first, followed by the non-brominated starting material (Impurity A). The API elutes next, and finally, the more hydrophobic, dibrominated by-product (Impurity C) has the longest retention time. This clean separation validates the method's specificity.

Workflow and Logic Visualization

The development of this robust analytical method follows a logical progression, from understanding the analytical challenge to achieving a validated separation. This workflow is designed to ensure that all critical parameters are considered.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Analysis A Define Analytical Goal: Separate API from potential impurities B Characterize Analytes: API and Impurities (Structure, Polarity) A->B C Predict Elution Order: Polarity vs. Retention Time B->C D Select HPLC Mode: Reverse-Phase (RP-HPLC) C->D Inform Method Choice E Choose Column: C18 for hydrophobicity D->E F Optimize Mobile Phase: Acidified Water/Acetonitrile Gradient E->F G Set Instrument Parameters: Flow, Temp, Detection λ F->G H Perform Experimental Run: Inject Sample Mixture G->H Execute Method I Analyze Data: Compare Retention Times (tR) H->I J Verify Specificity: Confirm Baseline Resolution I->J J->A Fulfills Goal K Finalize Method J->K

Caption: Logical workflow for HPLC method development and validation.

Conclusion

This guide demonstrates a systematic, science-driven approach to developing a specific and reliable HPLC method for the purity analysis of 8-Bromo-6-methylquinolin-3-ol. By understanding the physicochemical properties of the API and its potential impurities, we can rationally design a chromatographic system that achieves baseline separation. The provided method, with its detailed protocol and supporting rationale, serves as a robust framework for researchers and drug development professionals, ensuring the quality and integrity of this promising pharmaceutical compound. The principles of method validation, rooted in guidelines like ICH Q2(R1), are integral to this process, providing the necessary confidence in the analytical results.[12][13]

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available from: [Link]

  • What Factors Influence HPLC Retention Time Precision? Altabrisa Group. Available from: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... ResearchGate. Available from: [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. Available from: [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. National Center for Biotechnology Information. Available from: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. Available from: [Link]

  • Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Publications. Available from: [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Semantic Scholar. Available from: [Link]

  • HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. Available from: [Link]

  • The LCGC Blog: Retention Shifts in HPLC. Chromatography Online. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

Sources

Validation

Technical Comparison Guide: Distinguishing 8-Bromo vs. 5-Bromo Quinoline via NMR

Executive Summary & Core Directive In drug discovery, particularly within kinase inhibitor development, the regioisomerism of bromoquinolines dictates structure-activity relationships (SAR). Distinguishing 5-bromoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In drug discovery, particularly within kinase inhibitor development, the regioisomerism of bromoquinolines dictates structure-activity relationships (SAR). Distinguishing 5-bromoquinoline from 8-bromoquinoline is a frequent analytical challenge because both isomers possess identical molecular weights and similar polarity, often co-eluting in LC-MS.

While 1D


H NMR provides indicative chemical shift perturbations, it is often inconclusive due to the overlapping multiplets of the benzene ring. The definitive structural assignment relies on the Nuclear Overhauser Effect (NOE) between the C4 and C5 positions. 

This guide synthesizes theoretical chemical shift analysis with a self-validating experimental protocol to unambiguously identify your isomer.

Structural Framework & The "Peri" Effect

To interpret the NMR data, one must first master the quinoline numbering system and the steric consequences of the "peri" position (C4 and C5).

  • Pyridine Ring (Heterocyclic): Positions 2, 3, and 4.

  • Benzene Ring (Carbocyclic): Positions 5, 6, 7, and 8.

  • The "Peri" Interaction: The protons at C4 and C5 are spatially proximate (approx. 2.4 Å).[1][2][3] This proximity is the linchpin of our identification strategy.

Isomer-Specific Features:
  • 5-Bromoquinoline: The C5 position is occupied by Bromine. The "peri" proton H5 is absent .

  • 8-Bromoquinoline: The C8 position is occupied by Bromine. The C5 position retains a proton (H5), which is spatially close to H4.

Comparative Analysis: 1D H NMR Signatures

While 2D NMR is definitive, the 1D spectrum offers immediate clues. The presence of the electronegative bromine atom induces predictable deshielding effects (downfield shifts) on ortho and peri protons.

Table 1: Predicted Chemical Shift Trends (

, ppm in CDCl

)
Proton PositionUnsubstituted Quinoline5-Bromoquinoline (Predicted)8-Bromoquinoline (Predicted)Diagnostic Value
H-2 ~8.90 (dd)~8.95~9.05Low (Remote from substitution)
H-3 ~7.40 (dd)~7.50~7.50Low
H-4 ~8.15 (d)>8.50 (Deshielded by peri-Br)~8.20High (Peri-deshielding in 5-Br)
H-5 ~7.80 (d)Absent (Substituted)~7.90 (d)Critical (Presence vs. Absence)
H-6 ~7.55 (t)~7.70 (d, ortho to Br)~7.60 (t)Medium (Multiplicity change)
H-7 ~7.70 (t)~7.60 (t)~8.05 (d, ortho to Br)Medium
H-8 ~8.10 (d)~8.20 (d)Absent (Substituted)High

Analyst Note: In 5-bromoquinoline , the H-4 proton typically shifts significantly downfield (approx. +0.4 ppm) relative to the parent quinoline due to the Van der Waals deshielding effect of the solitary pair on the peri-bromine atom. In 8-bromoquinoline , H-4 remains relatively unperturbed.

The Definitive Protocol: 1D Selective NOESY

Reliance on coupling constants (


 values) alone is risky because both isomers present an "AMX" or "ABX" spin system on the benzene ring. The self-validating method is 1D Selective NOESY .
Experimental Workflow
  • Acquisition: Acquire a standard 1H spectrum to locate the H-4 signal.

    • Tip: H-4 is typically a doublet (

      
       Hz) around 8.1–8.5 ppm. It is distinct from the H-2 doublet (which is further downfield at ~8.9 ppm) and has a larger coupling constant than H-2 (
      
      
      
      Hz vs
      
      
      Hz).
  • Target Selection: Set the selective irradiation frequency exactly on the H-4 doublet .

  • Observation: Look for NOE enhancement in the aromatic region (7.5–8.0 ppm).

Logic Gate for Identification
  • Scenario A (8-Bromo): Irradiation of H-4 results in a positive NOE enhancement of a doublet at ~7.8-7.9 ppm.

    • Reasoning: H-4 and H-5 are peri-neighbors. Energy transfer occurs.

  • Scenario B (5-Bromo): Irradiation of H-4 results in NO NOE enhancement in the aromatic region (except potentially weak H-3).

    • Reasoning: The C5 position holds a Bromine. There is no proton at H-5 to receive the magnetization transfer.

Decision Matrix & Visualization

The following diagram outlines the logical decision process for assigning the isomer.

Quinoline_ID Start Unknown Bromoquinoline Isomer Step1 Acquire 1H NMR Identify H-4 Doublet (~8.1 - 8.6 ppm) Start->Step1 Step2 Perform 1D Selective NOESY Irradiate H-4 Step1->Step2 Decision Is NOE observed at ~7.9 ppm (H-5)? Step2->Decision Result8 Identity: 8-Bromoquinoline (H4-H5 Interaction Confirmed) Decision->Result8 Yes (Strong Signal) Check Secondary Check: H-4 Chemical Shift > 8.5 ppm? Decision->Check No Signal Result5 Identity: 5-Bromoquinoline (No Peri-Proton Present) Check->Result5 Yes (Deshielding) Check->Result5 No (Ambiguous)

Caption: Logical workflow for differentiating 5-bromo vs. 8-bromo quinoline using H4-targeted NOE experiments.

Experimental Methodologies
Standard 1H NMR Parameters
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    
    (if solubility is limited).
  • Concentration: ~10 mg/mL.

  • Scans: 16 (minimum).

  • Relaxation Delay (D1):

    
     2.0 seconds to ensure quantitative integration of aromatic protons.
    
1D Selective NOESY Parameters
  • Pulse Sequence: selnogp (Bruker) or equivalent gradient-enhanced selective NOESY.

  • Mixing Time: 500 ms (optimal for small molecules like quinolines).

  • Shaped Pulse: Gaussian or Sinc (selectivity ~50-80 Hz to avoid hitting H-2 or H-3).

References
  • Jeol USA. (2023). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Retrieved from

  • Oregon State University. (2024). 1H NMR Chemical Shifts & Coupling Constants. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Retrieved from

  • TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from

Sources

Comparative

A Comparative Crystallographic Guide to 8-Bromo-6-methylquinolin-3-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1] The targeted function...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1] The targeted functionalization of the quinoline ring with bromine, methyl, and hydroxyl groups can significantly influence the molecule's physicochemical properties, including its solid-state architecture and, consequently, its bioavailability and efficacy. This guide focuses on the 8-bromo-6-methylquinolin-3-ol framework, a substitution pattern with potential for novel pharmacological applications.

While a definitive crystal structure for 8-Bromo-6-methylquinolin-3-ol is not publicly available at the time of this publication, this guide presents a comparative analysis of closely related structures to infer and understand the potential solid-state behavior of this class of compounds. By examining the crystal structures of analogs, we can gain valuable insights into the effects of substituent placement on molecular conformation and crystal packing.

Comparative Analysis of Crystallographic Data

To provide a framework for understanding the structural chemistry of 8-Bromo-6-methylquinolin-3-ol, we have compiled and compared the crystallographic data of several key analogs. The following table summarizes the unit cell parameters and other relevant crystallographic information for these compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
8-Bromo-2-methylquinolineC₁₀H₈BrNMonoclinicP2₁/c5.0440(17)13.467(4)13.391(4)97.678(4)901.4(5)4
7-Bromoquinolin-8-olC₉H₆BrNOMonoclinicP2₁/c12.2879(9)4.8782(3)15.7423(12)100.807(14)-4[2]
8-Hydroxyquinoline (monoclinic polymorph)C₉H₇NOMonoclinicP2₁/n6.620(3)9.243(4)11.070(4)90.718(6)677.3(5)4[3]

Analysis of Structural Trends:

The crystal structure of 8-bromo-2-methylquinoline reveals a monoclinic system with the space group P2₁/c. The molecules exhibit a face-to-face packing arrangement, with a centroid-centroid distance of 3.76 Å between the benzene and pyridine rings of adjacent molecules, indicating the presence of π-π stacking interactions.[4] No classical hydrogen bonding is observed in this structure.[4]

In contrast, the structure of 7-bromoquinolin-8-ol also crystallizes in a monoclinic system (P2₁/c) but features intermolecular and weak intramolecular O—H···N hydrogen bonds.[2] These hydrogen bonds lead to the formation of hydrogen-bonded dimers in the solid state.[2]

The monoclinic polymorph of 8-hydroxyquinoline provides a valuable reference.[3] Its crystal structure is characterized by centrosymmetric dimers formed via two O—H···N hydrogen bonds, resulting in a planar four-membered N₂H₂ ring.[3] These dimers are further organized by intermolecular π–π stacking and C—H···π interactions, creating a three-dimensional network.[3]

These comparisons highlight the profound impact of the hydroxyl group at the 8-position in directing the crystal packing through hydrogen bonding. It is therefore highly probable that 8-Bromo-6-methylquinolin-3-ol would also exhibit significant hydrogen bonding interactions involving its hydroxyl group, influencing its crystal lattice. The presence of the bromine and methyl groups will further modulate the packing through steric effects and weaker intermolecular interactions.

Experimental Protocols: Synthesis and Crystallization

The synthesis of 8-Bromo-6-methylquinolin-3-ol and its derivatives can be approached through established methodologies for quinoline synthesis, followed by targeted bromination and methylation reactions.

General Synthetic Strategy

A plausible synthetic route, based on known quinoline syntheses, is outlined below. This should be considered a general framework, with specific conditions requiring optimization.

G A Substituted Aniline C Cyclization (e.g., Skraup or Doebner-von Miller reaction) A->C B α,β-Unsaturated Carbonyl Compound B->C D Substituted Quinoline C->D Formation of Quinoline Core E Bromination D->E F 8-Bromo-substituted Quinoline E->F G Hydroxylation/Functional Group Interconversion F->G H 8-Bromo-6-methylquinolin-3-ol Derivative G->H

Figure 1. A generalized synthetic workflow for 8-Bromo-6-methylquinolin-3-ol derivatives.

Detailed Experimental Protocol: Bromination of 8-Hydroxyquinoline

The following protocol is adapted from the literature for the bromination of 8-hydroxyquinoline and can serve as a starting point for the synthesis of brominated derivatives.

Materials:

  • 8-Hydroxyquinoline

  • Bromine

  • Acetonitrile (CH₃CN)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-hydroxyquinoline (1 g, 6.9 mmol) in acetonitrile (20 mL).

  • Prepare a solution of bromine (2.202 g, 13.8 mmol, 1.5 eq) in acetonitrile (10 mL).

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 10 minutes.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • After the reaction is complete (indicated by the consumption of bromine), wash the organic layer with 5% NaHCO₃ solution (4 x 25 mL).

  • Dry the organic layer over Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The resulting mixture of mono- and di-brominated products can be separated by crystallization. For example, 5,7-dibromo-8-hydroxyquinoline can be isolated by crystallization from acetonitrile.

Causality behind Experimental Choices:

  • Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for electrophilic aromatic substitution reactions.

  • Low Temperature (0 °C): Conducting the reaction at a low temperature helps to control the reactivity of bromine and can improve the selectivity of the bromination.

  • Aqueous NaHCO₃ Wash: This step is crucial to neutralize any HBr formed during the reaction and to remove any unreacted bromine.

Crystallization Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following is a general protocol for the crystallization of quinoline derivatives.

Method: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethanol/chloroform) to near saturation at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Leave the container undisturbed in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks.

G A Purified Compound B Dissolution in appropriate solvent A->B C Filtration B->C D Slow Evaporation C->D E Single Crystal Formation D->E

Figure 2. A schematic representation of the slow evaporation method for crystal growth.

Conclusion and Future Directions

This guide has provided a comparative analysis of the crystal structure data for derivatives and analogs of 8-Bromo-6-methylquinolin-3-ol. While the crystal structure of the parent compound remains to be determined, the analysis of related structures provides valuable predictions regarding its solid-state behavior, particularly the influential role of the hydroxyl group in forming hydrogen-bonded networks. The provided synthetic and crystallization protocols offer a solid foundation for researchers aiming to synthesize and characterize this and other novel quinoline derivatives.

Future work should focus on the successful synthesis and single-crystal X-ray diffraction analysis of 8-Bromo-6-methylquinolin-3-ol and a wider range of its derivatives. Such studies will be instrumental in establishing definitive structure-property relationships and will provide the empirical data necessary to validate the predictions made in this guide. This will ultimately contribute to the rational design of new quinoline-based compounds with optimized properties for various applications in medicine and materials science.

References

  • Amini, M. K., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490.
  • Amini, M. K., et al. (2009). 8-Bromo-2-methyl-quinoline.
  • Groom, C. R., et al. (2016). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph.
  • Sigma-Aldrich. 8-Bromo-6-methylquinoline-3-carboxylic acid. Sigma-Aldrich.
  • Cody, J. A., et al. (2022). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • Fun, H.-K., et al. (2014). Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 995-1002.
  • Caracelli, I., et al. (2015). Crystal structure of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one.
  • Al-Ostoot, F. H., et al. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Pharmaceutical and Clinical Research, 8(10), 1419-1432.
  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol.
  • PubChem. 8-Bromo-6-methylquinoline.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • CCDC. Search - Access Structures.
  • Karle, J. M., et al. (1981). 3-hydroxyquinine: synthesis and X-ray crystal structure of its 9-aceto analogue. Journal of Pharmaceutical Sciences, 70(6), 694-696.
  • ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
  • Al-Hamdani, A. A. S., et al. (2018). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1109-1122.
  • Castillo, J.-C., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3505.
  • PubChem. Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate.

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Personal Protective Equipment (PPE) Guide for 8-Bromo-6-methylquinolin-3-ol

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning Disclaimer: No specific Safety Data Sheet (SDS) is available for 8-Bromo-6-methylquinolin-3-ol. The following guidance is synthesized f...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning

Disclaimer: No specific Safety Data Sheet (SDS) is available for 8-Bromo-6-methylquinolin-3-ol. The following guidance is synthesized from safety data for structurally analogous quinoline compounds. It is imperative that researchers conduct a thorough, experiment-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department. This guide provides a baseline for safe handling, PPE selection, and disposal.

Hazard Analysis: A Proactive Approach to Safety

Given the absence of specific toxicological data for 8-Bromo-6-methylquinolin-3-ol, we must operate under the precautionary principle, treating it as a hazardous substance. Analysis of related quinoline derivatives reveals a consistent pattern of potential health effects that inform our safety protocols. The primary hazards associated with this class of compounds include irritation to the skin and eyes, and potential harm if ingested or inhaled.[1][2][3][4] Quinoline itself is suspected of causing genetic defects and cancer, which elevates the need for stringent protective measures.[5]

Table 1: Synthesized Hazard Profile Based on Analogous Quinoline Compounds

Hazard ClassificationAnalogous Compound(s)Key Findings & Rationale for Precaution
Skin Corrosion/Irritation 8-Bromoquinoline, 6-Methoxyquinolin-8-amineCauses skin irritation.[1][3] Direct contact can lead to localized redness, inflammation, or dermatitis.
Serious Eye Damage/Irritation 8-Bromoquinoline, 8-(Bromomethyl)quinolineCauses serious eye irritation or damage.[1][6] The fine particulate nature of the solid poses a significant risk of corneal abrasion and chemical burns upon contact.
Acute Toxicity (Oral, Dermal, Inhalation) 2-Amino-6-bromo-3-methylquinolineHarmful if swallowed, in contact with skin, or if inhaled.[4] Systemic toxicity is a potential outcome, necessitating the prevention of all routes of exposure.
Germ Cell Mutagenicity & Carcinogenicity QuinolineSuspected of causing genetic defects and may cause cancer.[5] This potential for long-term, severe health effects mandates the use of primary engineering controls and robust PPE.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not merely a checklist; it is a critical barrier designed to mitigate the specific risks identified above. Each component is chosen for its proven effectiveness against chemical hazards.

Primary Engineering Control: The Chemical Fume Hood

All handling of solid 8-Bromo-6-methylquinolin-3-ol and its solutions must be conducted within a certified chemical fume hood. This is the most critical safety measure, as it contains aerosols and dust at the source, protecting the user's breathing zone.[7]

Essential Personal Protective Equipment
PPE CategorySpecificationRationale & Standard Operating Procedure
Hand Protection Chemical-resistant, powder-free nitrile gloves (tested to EN 374 standard).Nitrile provides broad chemical resistance. Double-gloving is required when handling the neat compound or concentrated solutions to provide a secondary barrier against potential tears or permeation.[8] Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact.[9]
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Protects against accidental splashes and airborne particulates.[10] When there is a significant splash hazard (e.g., transferring large volumes of solution), a full-face shield must be worn in addition to safety goggles.[7]
Skin & Body Protection Long-sleeved laboratory coat with tight-fitting knit or elastic cuffs.Provides a primary barrier against incidental contact. The cuffs should be tucked under the outer glove of the double-glove system to ensure a complete seal.[9] For larger scale operations, a chemical-resistant apron or gown is recommended.[7]
Respiratory Protection Not required if work is performed within a certified fume hood.A fume hood is the primary engineering control. In the rare event of a fume hood failure or for emergency spill cleanup outside of a hood, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of particulates.[11]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow minimizes the risk of exposure and contamination.

Step 1: Preparation & Pre-Donning

  • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the fume hood to minimize reaching in and out.

  • Don all required PPE as outlined in the table above, ensuring a proper fit.

Step 2: Aliquoting the Compound

  • Perform all weighing and handling of the solid compound deep within the fume hood.

  • Use a micro-spatula to carefully transfer the powder, avoiding any actions that could generate dust.

  • If transferring to a vial containing solvent, add the solid to the liquid slowly to prevent splashing.

  • Close the primary container immediately after aliquoting.

Step 3: Post-Handling & Doffing

  • Wipe down the spatula and any surfaces with a damp cloth (e.g., with 70% ethanol) to remove residual powder. Dispose of the wipe as hazardous waste.

  • Close and seal all waste containers within the fume hood.

  • To doff PPE, first remove the outer pair of gloves and dispose of them.

  • Remove the lab coat, turning it inside out to contain any surface contamination.

  • Remove safety goggles and face shield.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water.[1][3]

Emergency & Disposal Plan

Spill Response Protocol

In the event of a spill, remain calm and execute the following procedure.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area. Restrict access. start->alert IMMEDIATE ACTION ppe_check Ensure appropriate PPE is worn (double gloves, goggles, lab coat). alert->ppe_check assess Assess spill size & location. Is it inside the fume hood? inside_hood Inside Hood: Contain with absorbent pads. Wipe clean, dispose of materials as hazardous waste. assess->inside_hood Yes outside_hood Outside Hood: Evacuate the area. Contact EHS immediately. assess->outside_hood No ppe_check->assess

Sources

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